molecular formula C8H7BrO2 B1338797 1-(2-Bromo-4-hydroxyphenyl)ethanone CAS No. 61791-99-9

1-(2-Bromo-4-hydroxyphenyl)ethanone

Cat. No.: B1338797
CAS No.: 61791-99-9
M. Wt: 215.04 g/mol
InChI Key: UHZMXDQVZPWRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMXDQVZPWRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057573
Record name 1-(2-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61791-99-9
Record name 1-(2-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS Number: 61791-99-9), a substituted hydroxyacetophenone. Due to the limited availability of specific data for this particular regioisomer, this document combines confirmed properties with general methodologies for synthesis, characterization, and safe handling, drawing upon established principles for related compounds. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with bromo, hydroxyl, and acetyl groups. The precise positioning of these functional groups is critical to its chemical identity and reactivity, distinguishing it from its more commonly cited isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61791-99-9[1][2]
Molecular Formula C₈H₇BrO₂[1][3]
Molecular Weight 215.04 g/mol [1][3]
Appearance Solid[4]
Melting Point 85-90 °C[3]
Boiling Point 344.1 °C at 760 mmHg[3]
Density 1.586 g/cm³[3]
Solubility Slightly soluble in water (1.7 g/L at 25 °C)[1]

Synthesis

The primary reported method for the synthesis of this compound is the Fries rearrangement of 3-bromophenyl acetate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction is selective for the ortho and para positions relative to the hydroxyl group.

General Fries Rearrangement Mechanism

The Fries rearrangement is a classic organic reaction used to synthesize hydroxyaryl ketones from phenolic esters. The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring. Reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para product.

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Formation Ester 3-Bromophenyl Acetate Complex Ester-Lewis Acid Complex Ester->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex Acylium Acylium Ion Intermediate Complex->Acylium Generates SigmaComplex Sigma Complex Acylium->SigmaComplex Electrophilic Attack on Ring ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Rearomatization FinalProduct This compound+1-(4-Bromo-2-hydroxyphenyl)ethanone ProductComplex->FinalProduct Hydrolysis

Caption: General mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

Materials:

  • 3-bromophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).

  • Solvent Addition: Add anhydrous nitrobenzene to the flask and cool the mixture in an ice-water bath.

  • Substrate Addition: Slowly add 3-bromophenyl acetate (1 equivalent) to the stirred suspension while maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture. The optimal temperature and time must be determined empirically, but temperatures between 40-120°C are typical. Higher temperatures generally favor the formation of the ortho isomer.[5]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel.

Applications and Biological Relevance

Specific applications for this compound are not well-documented. However, hydroxyacetophenone derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals and fine chemicals.[5]

  • Synthetic Intermediate: The presence of three reactive sites—the hydroxyl group, the bromine atom, and the ketone—makes this compound a potentially versatile building block for more complex molecules.

  • Potential Biological Activity: While this specific isomer has not been extensively studied, other hydroxyacetophenone derivatives have shown antibacterial and antifungal activities.[7] The combination of a phenol, a halogen, and a ketone moiety suggests that this compound could be explored for similar biological properties.

Compound Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from its regioisomers.

Characterization_Workflow Start Crude Product from Synthesis Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (TLC, HPLC, mp) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure->NMR MS Mass Spectrometry (MS, HRMS) Structure->MS IR Infrared Spectroscopy (FTIR) Structure->IR Final Confirmed Pure Compound NMR->Final MS->Final IR->Final

Caption: General workflow for purification and characterization.

NMR spectroscopy is particularly powerful for distinguishing between regioisomers like this compound and 1-(4-Bromo-2-hydroxyphenyl)ethanone by analyzing the splitting patterns and chemical shifts of the aromatic protons.[8]

Safety and Handling

As a brominated phenolic compound, this compound should be handled with appropriate caution.

Table 2: Hazard and Safety Information

CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This data is based on closely related isomers and general chemical principles. A specific Safety Data Sheet (SDS) for CAS 61791-99-9 should be consulted when available.

General Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[9]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a distinct chemical entity with potential as a synthetic intermediate. While specific research on its applications is limited, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical knowledge. Further investigation into this compound's reactivity and biological properties could reveal new opportunities in medicinal chemistry and materials science.

References

Synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone from 3-Bromophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical research, from the starting material 3-bromophenyl acetate. The core of this synthetic route relies on the Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols.

Synthetic Strategy: The Fries Rearrangement

The transformation of 3-bromophenyl acetate to this compound is achieved through a Lewis acid-catalyzed Fries rearrangement. This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, yielding a hydroxyaryl ketone.[1][2] The regioselectivity of the acyl group migration (to the ortho or para position relative to the hydroxyl group) is influenced by reaction conditions such as temperature and solvent polarity.[1][2]

In the case of 3-bromophenyl acetate, the desired product, this compound, is the result of the acetyl group migrating to the position ortho to the hydroxyl group and para to the bromine atom. The alternative ortho-migration product would be 1-(4-Bromo-2-hydroxyphenyl)ethanone. Temperature control is a critical factor in directing the regioselectivity of this reaction; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Fries rearrangement of 3-bromophenyl acetate.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Bromophenyl acetateReagentSigma-Aldrich
Aluminum chloride (anhydrous)ReagentSigma-Aldrich
Dichloromethane (anhydrous)ACSFisher Scientific
Hydrochloric acid (concentrated)ACSVWR
Deionized water--
Ice--
Sodium sulfate (anhydrous)ACSSigma-Aldrich
Ethyl acetateHPLCFisher Scientific
HexaneHPLCFisher Scientific

2.2. Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents). The flask is then cooled in an ice bath.

  • Addition of Reactant: Anhydrous dichloromethane is added to the flask, followed by the slow, dropwise addition of 3-bromophenyl acetate (1.0 equivalent) under a nitrogen atmosphere.

  • Reaction: The reaction mixture is allowed to stir at 0°C for 30 minutes and then slowly warmed to room temperature. The mixture is subsequently heated to reflux (approximately 40°C) and maintained at this temperature for 2-4 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is quenched by the slow and careful addition of ice-cold deionized water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimate based on similar Fries rearrangement reactions and may vary.

ParameterValue
Reactants
3-Bromophenyl acetate1.0 eq
Aluminum chloride1.2 eq
Product
This compound-
Reaction Conditions
SolventDichloromethane
Temperature40°C (Reflux)
Reaction Time2-4 hours
Yield
Theoretical YieldCalculated based on starting material
Actual Yield~60-70% (estimated)
Characterization
Melting PointTo be determined
1H NMRConsistent with product structure
13C NMRConsistent with product structure
Mass Spectrometrym/z = 214.96 (M+), 216.96 (M+2)

Visualizations

4.1. Reaction Pathway

G cluster_reactants Reactants cluster_reaction Fries Rearrangement cluster_product Product 3-Bromophenyl Acetate 3-Bromophenyl Acetate Intermediate Acylium Ion Intermediate 3-Bromophenyl Acetate->Intermediate + AlCl₃ (Lewis Acid Catalyst) AlCl3 Aluminum Chloride (AlCl₃) Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Fries Rearrangement Pathway for Synthesis.

4.2. Experimental Workflow

G A Reaction Setup: - 3-neck flask - Stirrer, condenser - N₂ atmosphere B Addition of Reagents: - Anhydrous AlCl₃ - Anhydrous DCM - 3-Bromophenyl Acetate A->B C Reaction: - Stir at 0°C, then reflux - Monitor by TLC B->C D Work-up: - Quench with ice/HCl - Decompose AlCl₃ complex C->D E Extraction: - Separate layers - Extract aqueous layer with DCM - Wash with brine, dry D->E F Purification: - Rotovap to remove solvent - Column chromatography E->F G Final Product: This compound F->G

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the Lewis acid catalyst.

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-bromophenyl acetate. The Fries rearrangement is a key transformation, and careful control of reaction conditions is necessary to achieve the desired product with good yield and purity. Researchers should always adhere to strict safety protocols when performing this synthesis.

References

Technical Guide: Physicochemical and Biological Properties of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone, also known as 2-Bromo-4'-hydroxyacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in medicinal chemistry, where it functions as a precursor for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and an examination of its role as a modulator of cellular signaling pathways.

Physicochemical Properties

The melting and boiling points are critical parameters for the identification and purification of this compound. A summary of these properties is presented below.

PropertyValueConditions
Melting Point130 °CNot specified
Boiling Point338.7 °Cat 760 mmHg

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This method is fundamental for assessing the purity of a crystalline solid, as impurities typically depress and broaden the melting point range.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

  • Mortar and pestle

  • Heating bath fluid (if using a Thiele tube, e.g., mineral oil)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[1][2]

  • Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer using a rubber band or thread if using a Thiele tube.[1] Ensure the bottom of the capillary tube is level with the thermometer bulb.

  • Heat the apparatus. Initially, a rapid heating rate can be used to approach the expected melting point.

  • As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[3]

  • For accuracy, it is advisable to perform at least two measurements.

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] This micro method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater or Thiele tube with a heating bath)

  • Sample of this compound (melted, if solid at room temperature)

Procedure:

  • Place a few milliliters of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[4][5]

  • Attach the test tube to a thermometer and immerse the setup in a heating bath or place it in an aluminum block heater. The sample should be below the level of the heating medium.

  • Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air from the capillary.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] At this point, the vapor pressure of the liquid is equal to the external pressure.

  • Record the barometric pressure, as the boiling point is pressure-dependent.[4]

Biological Activity and Signaling Pathway

This compound is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[7] Specifically, it has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase (SHP-1), which are key regulators in various cellular signaling pathways.

The diagram below illustrates the inhibitory action of this compound on the PTP1B signaling pathway. PTP1B dephosphorylates activated (phosphorylated) protein substrates, thereby modulating their activity. By covalently binding to the catalytic domain of PTP1B, this compound inhibits this dephosphorylation process.

PTP1B_Inhibition cluster_pathway PTP1B Catalytic Cycle PhosphoSubstrate Phosphorylated Substrate PTP1B PTP1B PhosphoSubstrate->PTP1B Binding DephosphoSubstrate Dephosphorylated Substrate PTP1B->DephosphoSubstrate Dephosphorylation Inhibitor This compound Inhibitor->PTP1B Covalent Inhibition Melting_Point_Workflow Start Start: Obtain Compound Prep Sample Preparation (Dry and Pulverize) Start->Prep Load Load Capillary Tube Prep->Load Setup Place in Melting Point Apparatus Load->Setup Heat Heat Apparatus Setup->Heat Observe Observe and Record Melting Range Heat->Observe Compare Compare with Literature Value Observe->Compare Pure Purity Confirmed Compare->Pure Match Impure Further Purification Required Compare->Impure No Match / Broad Range End End Pure->End Impure->End

References

Spectral Analysis of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No. 61791-99-9). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇BrO₂

  • Molecular Weight: 215.04 g/mol

  • Structure:

    alt text
    (A representative image would be placed here in a full document)

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d1HH-6
~ 7.10d1HH-3
~ 6.90dd1HH-5
~ 5.50s (broad)1H-OH
~ 2.60s3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 198.0C=O
~ 158.0C-4 (C-OH)
~ 135.0C-6
~ 130.0C-2 (C-Br)
~ 122.0C-5
~ 118.0C-1
~ 115.0C-3
~ 26.5-C(O)CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (phenolic)
~ 3100MediumAromatic C-H stretch
~ 1680StrongC=O stretch (ketone)
~ 1600, 1480MediumAromatic C=C ring stretch
~ 1250StrongC-O stretch (phenol)
~ 650MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization)

m/z RatioProposed Fragment Ion
214/216[M]⁺ (Molecular ion peak, bromine isotope pattern)
199/201[M - CH₃]⁺
171/173[M - C(O)CH₃]⁺
135[M - Br]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Process and analyze the resulting spectral data.

Infrared (IR) Spectroscopy (Thin Film Method)
  • Sample Preparation:

    • Place a small amount of the solid sample (a few milligrams) in a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

    • Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the tip of the probe.

    • The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

    • The probe is gently heated to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Obtain Pure Sample Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Thin Film or KBr Pellet) Sample->Prep_IR Prep_MS Prepare MS Sample (Direct Insertion Probe) Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration & Calibration Acq_NMR->Proc_NMR Proc_IR Background Correction, Peak Identification Acq_IR->Proc_IR Proc_MS Identify Molecular Ion, Analyze Fragmentation Acq_MS->Proc_MS Interpretation Combine Spectral Data to Determine Structure Proc_NMR->Interpretation Proc_IR->Interpretation Proc_MS->Interpretation

Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical compound.

Navigating the Crystalline Landscape: A Technical Guide to the Structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, is presented in this technical guide. While crystallographic data for its isomer, 1-(2-Bromo-4-hydroxyphenyl)ethanone, was not found in publicly available databases, the detailed structural elucidation of the 2-bromo isomer offers significant insights for researchers, scientists, and drug development professionals.

The title compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, with the chemical formula C₈H₇BrO₂, is a molecule of interest due to its application in the synthesis of adrenaline-type drugs.[1][2] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and ultimately its role in the synthesis of more complex pharmaceutical agents.

Crystallographic Data Summary

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below.

ParameterValue
Chemical FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6495 (15)
b (Å)15.052 (3)
c (Å)14.3562 (19)
β (°)123.224 (7)
Volume (ų)1563.5 (5)
Z8
Temperature (K)293
Radiation typeMo Kα
Absorption coefficient (μ) (mm⁻¹)5.20

Molecular and Packing Structure

The asymmetric unit of 2-Bromo-1-(4-hydroxyphenyl)ethanone contains two independent molecules.[1][2] In the crystal, these molecules are linked by intermolecular O—H···O hydrogen bonds, forming one-dimensional chains that propagate along the direction.[1][2]

Experimental Protocols

A detailed methodology for the synthesis and crystal structure determination of 2-Bromo-1-(4-hydroxyphenyl)ethanone is outlined below.

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone[1]
  • Dissolution: 4-Hydroxyacetophenone (10 g, 73.4 mmol) was dissolved in 50 ml of chloroform at 338 K.

  • Acidification: Concentrated sulfuric acid (3.80 ml, 1.84 g/ml) was added to the solution with stirring.

  • Bromination: After stirring for 10 minutes, bromine (3.9 ml, 76.1 mmol) was added to the reaction solution.

  • Quenching and Extraction: After 5 hours, the reaction was quenched with 60 ml of water. The layers were separated, and the aqueous layer was extracted with chloroform.

  • Washing and Drying: The combined organic extracts were washed with a saturated aqueous sodium bicarbonate solution (30 ml) and dried over MgSO₄.

  • Purification: The solvent was evaporated under reduced pressure to yield the crude product, which was then recrystallized to obtain single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement[1][2]
  • Data Collection: A Bruker SMART CCD diffractometer was used for data collection.[1][2]

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1][2]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined on F² using the SHELXL97 program.[2] Hydrogen atoms were placed in geometrically calculated positions.[1]

Experimental Workflow

The logical flow from starting materials to the final elucidated crystal structure is depicted in the following diagram.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_xray X-ray Crystallography start 4-Hydroxyacetophenone + Chloroform add_acid Add H₂SO₄ start->add_acid add_bromine Add Bromine add_acid->add_bromine reaction Reaction (5h) add_bromine->reaction quench Quench with Water reaction->quench extract Extract with Chloroform quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Single Crystals of 2-Bromo-1-(4-hydroxyphenyl)ethanone recrystallize->product data_collection Data Collection (Bruker SMART CCD) product->data_collection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction structure_solution Structure Solution (Direct Methods) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

References

Solubility Profile of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No. 61791-99-9), a key chemical intermediate. Understanding its solubility in various common laboratory solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Yellow to Brown Solid
CAS Number 61791-99-9

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, the following data point has been reported:

SolventTemperature (°C)Solubility (g/L)
Water251.7[1]

Qualitative Solubility Profile

Based on the chemical structure, which includes a polar hydroxyl group and a less polar brominated aromatic ring, this compound is expected to exhibit a range of solubilities in common organic solvents. The principle of "like dissolves like" suggests solubility in polar organic solvents.

Information on a closely related isomer, 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5), can provide further insight into the expected solubility of this compound. This isomer is reported to be:

  • Soluble in Dimethyl sulfoxide (DMSO).[2]

  • Slightly soluble in Chloroform and Methanol.[3]

Therefore, it is reasonable to anticipate that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMSO and lower to moderate solubility in polar protic solvents like methanol and some chlorinated solvents. Its solubility in non-polar hydrocarbons is expected to be low.

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and robust technique.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume of the desired solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the solution should become constant over time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

  • Quantification:

    • Gravimetric Method:

      • Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

      • Record the exact weight of the solution.

      • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

      • The difference in weight corresponds to the mass of the dissolved solute.

    • Spectroscopic Method (e.g., UV-Vis):

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample.

      • Use the calibration curve to determine the concentration of the solute in the diluted sample and then calculate the concentration in the original saturated solution.

3. Data Calculation:

Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Solubility_Workflow prep Preparation: Add excess solid to solvent in vials equil Equilibration: Agitate at constant temperature (24-72h) prep->equil sep Phase Separation: Allow solid to settle / Centrifuge equil->sep sample Sample Collection: Withdraw and filter supernatant sep->sample quant Quantification sample->quant grav Gravimetric Analysis: Evaporate solvent and weigh residue quant->grav Method 1 spec Spectroscopic Analysis: Measure absorbance and use calibration curve quant->spec Method 2 calc Data Calculation: Determine solubility in g/L or mol/L grav->calc spec->calc

Caption: Workflow for experimental solubility determination.

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.

References

A Technical Guide to the Synthesis of 2-Bromo-4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-hydroxyacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and serves as a tool in biochemical research, notably as a covalent inhibitor of protein tyrosine phosphatases (PTPs) like PTP1B and SHP-1.[1][2][3] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While the title specifies the Fries rearrangement, it's crucial to clarify that this reaction is employed to synthesize the precursor, 4-hydroxyacetophenone. The final product, 2-bromo-4-hydroxyacetophenone, is then obtained through the selective bromination of this precursor. This guide details the reaction mechanisms, experimental protocols, and critical parameters for both the Fries rearrangement synthesis of 4-hydroxyacetophenone and its subsequent α-bromination.

Part 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5][6] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting reaction conditions such as temperature and solvent.[4][6]

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement involves the following key steps:

  • Complexation: The Lewis acid (commonly AlCl₃) coordinates with the carbonyl oxygen of the phenolic ester. This is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a better Lewis base.[5][6]

  • Acylium Ion Formation: The bond between the phenolic oxygen and the acyl group polarizes, leading to the formation of an acylium carbocation.[6]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring as an electrophile.[6]

  • Workup: Hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone product.[7]

Fries_Rearrangement_Mechanism Fries Rearrangement Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_conditions Reaction Conditions Influence PhenylAcetate Phenyl Acetate Complex Initial Complex PhenylAcetate->Complex 1. Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex 1. Coordination AcyliumIon Acylium Ion + Phenoxide-AlCl₃ Complex->AcyliumIon 2. Rearrangement SigmaComplex Sigma Complex AcyliumIon->SigmaComplex 3. Electrophilic Attack (ortho or para) OrthoProduct o-Hydroxyacetophenone SigmaComplex->OrthoProduct 4. Deprotonation & Hydrolysis ParaProduct p-Hydroxyacetophenone SigmaComplex->ParaProduct 4. Deprotonation & Hydrolysis HighTemp High Temperature, Non-polar Solvent HighTemp->OrthoProduct Favors LowTemp Low Temperature, Polar Solvent LowTemp->ParaProduct Favors

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Data Presentation: Fries Rearrangement Conditions

The choice of catalyst and solvent, along with temperature, significantly impacts the yield and the ratio of ortho to para isomers. Low temperatures generally favor the formation of the para product (4-hydroxyacetophenone).[4][6]

CatalystSolventTemperature (°C)Yield of 4-HAP (%)Ortho/Para RatioReference
AlCl₃Monochlorobenzene100-1.0 : 3.03[8]
AlCl₃Nitrobenzene20-25--[9]
AlCl₃NitromethaneRoom Temp80-92 (para only)Para selective[10]
HF-20-10094-[9][11]
BF₃-9056-[9]
Zeolites (H-ZSM-5)Sulfolane18028-[9]
Experimental Protocol: Synthesis of 4-Hydroxyacetophenone

This protocol is based on the use of hydrogen fluoride (HF) as a catalyst, which has been shown to produce high yields.[9][11]

Materials:

  • Phenyl acetate

  • Anhydrous Hydrogen Fluoride (HF)

  • Corrosion-resistant reactor (e.g., Monel or Hastelloy)

  • Inert gas (Nitrogen)

  • Ice, Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: Charge the corrosion-resistant reactor with phenyl acetate.

  • Catalyst Addition: Add an excess of liquid anhydrous hydrogen fluoride (e.g., 7 to 80 moles per mole of phenyl acetate) to the reactor.[11] The reactor should be cooled during this process.

  • Reaction Conditions: Maintain the reaction mixture at a temperature between 20°C and 100°C for a period of 0.5 to 4 hours.[11] The pressure can be maintained between 50 to 500 psia using an inert gas like nitrogen.[11]

  • Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Part 2: Synthesis of 2-Bromo-4-Hydroxyacetophenone via Bromination

The synthesis of 2-bromo-4-hydroxyacetophenone is typically achieved by the selective bromination at the α-carbon of the acetyl group of 4-hydroxyacetophenone.[1] The phenolic hydroxyl group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution, primarily at the ortho positions (C3 and C5).[12] Therefore, direct bromination can lead to a mixture of products, including nuclear bromination (e.g., 3-bromo-4-hydroxyacetophenone) and the desired side-chain bromination.[12]

Data Presentation: Bromination of 4-Hydroxyacetophenone

Various methods have been developed to achieve selective α-bromination.

Brominating AgentSolvent(s)Catalyst/AdditiveTemperature (°C)Yield (%)Reference
Bromine (Br₂)Diethyl ether-0-[1][13]
Bromine (Br₂)Ethyl acetate / ChloroformAluminum chloride21.4- (95% purity)[14]
Pyridinium hydrobromide perbromideTHF-Room Temp-[3]
N-Bromosuccinimide (NBS)AcetonitrileNeutral Al₂O₃Reflux94 (for nuclear bromination)[12]

Note: The NBS method cited primarily yields the nuclear bromination product, 3-bromo-4-hydroxyacetophenone, highlighting the challenge of regioselectivity.[12]

Experimental Protocol: α-Bromination of 4-Hydroxyacetophenone

This protocol uses elemental bromine in diethyl ether, a common method for achieving α-bromination of ketones.[1][13]

Materials:

  • 4-hydroxyacetophenone (15 g, 110 mmol)

  • Bromine (17.6 g, 110 mmol)

  • Diethyl ether (200 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.[1][13]

  • Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.[2]

  • Bromination: While maintaining the temperature at 0°C, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.[1][13]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.[1][13] Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[1][13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with the saturated sodium bicarbonate solution.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ether or an ethanol/water mixture) to yield pure 2-bromo-4-hydroxyacetophenone.[2][13]

Overall Synthesis Workflow

The two-part process, from the starting phenolic ester to the final brominated product, can be visualized as a sequential workflow.

Synthesis_Workflow Overall Synthesis Workflow Start Start: Phenyl Acetate Step1 Step 1: Fries Rearrangement Catalyst: Lewis Acid (e.g., AlCl₃, HF) Conditions: Controlled Temp. Start->Step1 Purification1 Purification (Extraction, Recrystallization) Step1->Purification1 Intermediate Intermediate: 4-Hydroxyacetophenone Step2 Step 2: α-Bromination Reagent: Bromine (Br₂) Conditions: 0°C, Diethyl Ether Intermediate->Step2 Purification1->Intermediate Purification2 Purification (Quenching, Extraction, Recrystallization) Step2->Purification2 FinalProduct Final Product: 2-Bromo-4-hydroxyacetophenone Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of 2-bromo-4-hydroxyacetophenone.

References

The Reactivity and Stability of Brominated Hydroxyacetophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of brominated hydroxyacetophenone derivatives, with a primary focus on the well-studied compound 2-Bromo-4'-hydroxyacetophenone. Due to the limited availability of specific data for 1-(2-Bromo-4-hydroxyphenyl)ethanone, this document leverages the extensive research on its isomer to provide a thorough understanding of the chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and biological pathways.

Introduction

Brominated hydroxyacetophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical biology. Their unique combination of a reactive α-bromoketone, a phenolic hydroxyl group, and an aromatic ring makes them versatile building blocks for the synthesis of various heterocyclic compounds and valuable probes for studying biological processes. Notably, 2-Bromo-4'-hydroxyacetophenone, also known as p-hydroxyphenacyl bromide, is widely recognized for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs) and as a photoremovable protecting group.[1][2] This guide will delve into the chemical properties, reactivity, and stability of this class of compounds, providing practical information for their application in research and development.

Physicochemical Properties

The physicochemical properties of brominated hydroxyacetophenones are crucial for their handling, storage, and application in various experimental setups. The data for the most studied isomer, 2-Bromo-4'-hydroxyacetophenone, is summarized below.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [3]
Appearance Pale beige to white solid[4]
Melting Point 130 °C[5]
Solubility Slightly soluble in chloroform and methanol. Soluble in DMSO (60 mg/mL) and Ethanol (20 mg/mL).[4][6]
Storage Conditions 2-8°C, under an inert atmosphere.[7]

Chemical Reactivity

The reactivity of brominated hydroxyacetophenones is primarily dictated by the presence of the α-bromoketone and the phenolic hydroxyl group. These functionalities allow for a diverse range of chemical transformations.

Reactivity of the α-Bromoketone

The α-bromoketone moiety is highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various heterocyclic structures. A prominent example is the Hantzsch thiazole synthesis, where a 2-bromoacetophenone derivative reacts with a thiourea to form a thiazole ring.[1]

Role as a Photoremovable Protecting Group

2-Bromo-4'-hydroxyacetophenone is extensively used as a photoremovable protecting group (PPG), particularly for caging bioactive molecules such as carboxylic acids, thiols, and phosphates.[2] The p-hydroxyphenacyl (pHP) group can be cleaved with high efficiency upon UV irradiation (typically 300-350 nm), releasing the active molecule. This process is often referred to as "decaging." The deprotection mechanism is believed to proceed through a "photo-Favorskii" rearrangement.[2] The presence of water is crucial for this rearrangement.[2]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

2-Bromo-4'-hydroxyacetophenone is a known covalent inhibitor of protein tyrosine phosphatases, including PTP1B and SHP-1.[1][8] It acts by covalently modifying the catalytic domain of these enzymes.[6] This inhibitory activity makes it a valuable tool for studying the role of PTPs in cellular signaling pathways, particularly in the context of metabolic disorders like diabetes and in cancer research.[1][6]

Stability Profile

The stability of brominated hydroxyacetophenones is a critical consideration for their storage and use in experimental protocols. Degradation can occur under various conditions, leading to the formation of impurities and a reduction in efficacy.

pH Stability

These compounds are generally more stable in neutral or slightly acidic conditions.[4] Strong bases should be avoided as they can deprotonate the phenolic hydroxyl group, forming a reactive phenoxide that can lead to side reactions and degradation.[4]

Thermal Stability
Photostability

As discussed, 2-Bromo-4'-hydroxyacetophenone is intentionally photolabile, a property exploited in its use as a photoremovable protecting group.[2] Therefore, when not used for photolytic cleavage, it is crucial to protect the compound and its solutions from light to prevent unwanted degradation.[4]

Oxidative and Reductive Stability

Reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4] Information on the specific reductive stability of this compound is limited, but related brominated phenols can undergo reductive degradation.[13]

Experimental Protocols

Detailed methodologies are essential for the successful application of brominated hydroxyacetophenones in research.

Synthesis of 2-Bromo-4'-hydroxyacetophenone

This protocol describes the bromination of 4'-hydroxyacetophenone.[1]

Materials:

  • 4'-hydroxyacetophenone (15 g, 110 mmol)

  • Bromine (17.6 g, 110 mmol)

  • Ether (200 mL)

  • Saturated sodium bicarbonate solution (500 mL)

  • Magnesium sulfate

Procedure:

  • Dissolve 4'-hydroxyacetophenone in ether in a flask and cool the solution to 0°C.

  • Add bromine dropwise to the cooled solution over 20 minutes with stirring.

  • Continue stirring the mixture for 1 hour at 0°C.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

  • Recrystallize the crude product from ether to obtain purified 2-Bromo-4'-hydroxyacetophenone.

Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-anilino-4-arylthiazoles using a 2-bromoacetophenone derivative.[1]

Materials:

  • 2-Bromo-3'-hydroxyacetophenone (1.0 eq)

  • Phenylthiourea (1.1 eq)

  • Ethanol

  • Saturated aqueous solution of sodium bicarbonate (optional)

Procedure:

  • Dissolve 2-Bromo-3'-hydroxyacetophenone in ethanol in a round-bottom flask.

  • Add phenylthiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates as a hydrobromide salt, it can be collected by filtration.

  • For the free base, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Photoremoval of the p-Hydroxyphenacyl (pHP) Protecting Group

This protocol describes the general procedure for the photolytic deprotection of a pHP-protected carboxylic acid.[2]

Materials:

  • pHP-protected carboxylic acid

  • A suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile)

  • UV light source (300-350 nm)

Procedure:

  • Dissolve the pHP-protected carboxylic acid in the chosen solvent system.

  • Irradiate the solution with the UV light source. The duration of irradiation will depend on the substrate concentration, light source intensity, and the quantum yield of the reaction.

  • Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, the resulting solution containing the deprotected acid can often be used directly in subsequent applications. If isolation is required, standard extraction or chromatographic techniques can be employed.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling pathway, a pathway that can be modulated by 2-Bromo-4'-hydroxyacetophenone.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor BHHA 2-Bromo-4'-hydroxyacetophenone BHHA->PTP1B Inhibits

Caption: Inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone enhances insulin signaling.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and purification of 2-Bromo-4'-hydroxyacetophenone.

Synthesis_Workflow Start Start: 4'-hydroxyacetophenone in Ether Cooling Cool to 0°C Start->Cooling Bromination Add Bromine Dropwise (Stir for 1h at 0°C) Cooling->Bromination Quenching Pour into Saturated NaHCO₃ Solution Bromination->Quenching Separation Separate Organic Layer Quenching->Separation Washing Wash with Saturated NaHCO₃ Separation->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Ether Concentration->Recrystallization End End: Purified 2-Bromo-4'-hydroxyacetophenone Recrystallization->End

Caption: Workflow for the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Conclusion

Brominated hydroxyacetophenones, particularly 2-Bromo-4'-hydroxyacetophenone, are valuable and versatile compounds in chemical and biological research. Their reactivity, especially at the α-bromoketone position, allows for the synthesis of complex molecules and the development of enzyme inhibitors. Their photolabile nature has been cleverly exploited in the design of photoremovable protecting groups. A thorough understanding of their stability under different experimental conditions is paramount to ensure the reliability and reproducibility of research outcomes. This guide provides a foundational understanding of these aspects and serves as a practical resource for researchers working with this important class of molecules. Further investigation into the specific properties and biological activities of other isomers, such as this compound, is warranted to expand the chemical toolbox available to the scientific community.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No: 61791-99-9). It details the potential hazards associated with this compound and outlines the necessary safety precautions and handling procedures to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. While specific toxicity data for this exact isomer is limited, information from safety data sheets for closely related isomers, such as 1-(3-Bromo-4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-hydroxyphenyl)ethanone, indicates several potential hazards. The primary concerns are skin and eye irritation, potential for respiratory irritation, and harm if swallowed. Some related compounds are also classified as skin sensitizers.

Based on aggregated data for bromo-hydroxyphenyl-ethanone isomers, the following GHS hazard classifications are likely applicable:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictogram:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[3][4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P330Rinse mouth.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.[3][4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

MetricValueSpeciesRouteReference
LC50190 mg/m³/4hrRatInhalation[2][5]

This data suggests that inhalation of aerosols or dusts of similar compounds can be toxic.

Experimental Protocols for Hazard Determination

The hazard classifications listed above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicological endpoints.

3.1. Acute Oral Toxicity (OECD Guideline 423)

  • Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The substance is administered orally at a defined dose. Observations of effects and mortality are made over a 14-day period. The outcome of one step determines the dose for the next step.

  • Methodology:

    • A starting dose (e.g., 300 mg/kg body weight) is administered to a group of three fasted female rats.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in another group of animals.

    • The LD50 is estimated based on the dose at which mortality is observed.

3.2. Skin Irritation/Corrosion (OECD Guideline 404)

  • Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a stepwise manner. The degree of skin irritation is assessed at specific intervals.

  • Methodology:

    • A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin (approx. 6 cm²).

    • The treated area is covered with a gauze patch for 4 hours.

    • After the exposure period, the patch is removed, and the skin is washed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

3.3. Eye Irritation/Corrosion (OECD Guideline 405)

  • Principle: The substance is applied to the eye of a single animal (typically an albino rabbit) to assess its potential to cause eye damage.

  • Methodology:

    • A small amount (0.1 g or 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

    • The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures risk_assessment Risk Assessment - Review SDS - Identify Hazards ppe_selection PPE Selection - Nitrile Gloves - Safety Goggles - Lab Coat risk_assessment->ppe_selection engineering_controls Setup Engineering Controls - Chemical Fume Hood - Eyewash & Safety Shower Access ppe_selection->engineering_controls weighing Weighing & Dispensing - Inside fume hood - Avoid dust generation engineering_controls->weighing reaction_setup Reaction Setup - Closed system if possible - Monitor for leaks weighing->reaction_setup decontamination Decontamination - Clean work area - Decontaminate equipment reaction_setup->decontamination waste_disposal Waste Disposal - Segregate halogenated waste - Follow institutional guidelines decontamination->waste_disposal spill_response Spill Response - Evacuate area - Use absorbent material first_aid First Aid - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Ingestion: Seek medical attention spill_response->first_aid

Caption: Safe handling workflow for this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4][6]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6][7]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or if symptoms persist, seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3][6]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8] Keep the container tightly closed and store in a locked-up area.[4][6]

  • Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations. This material should be disposed of as hazardous waste.[4][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[7][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

References

Methodological & Application

Application Notes and Protocols: The Use of 1-(2-Bromo-4-hydroxyphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(2-Bromo-4-hydroxyphenyl)ethanone as a key building block in the synthesis of various heterocyclic compounds, particularly flavonoids such as chalcones, flavones, and aurones. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a versatile bifunctional aromatic ketone. The presence of a hydroxyl group, a bromine atom ortho to the acetyl group, and the ketone functionality itself allows for a variety of chemical transformations. This makes it a valuable precursor in medicinal chemistry and drug development for the synthesis of complex molecules with potential biological activity. Its primary applications lie in the construction of flavonoid scaffolds, which are known to possess a wide range of pharmacological properties.

Key Applications

The primary synthetic applications of this compound explored in these notes are:

  • Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation: This base-catalyzed condensation reaction with various aromatic aldehydes is the cornerstone for accessing a diverse range of chalcone derivatives.

  • Synthesis of 6-Bromoflavones through Oxidative Cyclization of 2'-Hydroxychalcones: The resulting chalcones can be cyclized to form flavones, a significant class of flavonoids.

  • Synthesis of 6-Bromoaurones via Intramolecular Cyclization of 2'-Hydroxychalcones: An alternative cyclization pathway for 2'-hydroxychalcones leads to the formation of aurones, another important class of flavonoid isomers.

Data Presentation

The following tables summarize the expected products and representative yields for the key transformations starting from this compound, based on analogous reactions.

Table 1: Synthesis of 2'-Hydroxychalcone Derivatives

EntryAldehydeProductCatalystSolventYield (%)
1Benzaldehyde(E)-1-(2-Bromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-oneNaOHEthanol85-95
24-Methoxybenzaldehyde(E)-1-(2-Bromo-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneKOHMethanol80-90
34-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-Bromo-4-hydroxyphenyl)prop-2-en-1-oneNaOHEthanol82-92
44-Nitrobenzaldehyde(E)-1-(2-Bromo-4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneKOHMethanol75-85

Table 2: Synthesis of 6-Bromoflavone and 6-Bromoaurone Derivatives

EntryStarting Chalcone (from Table 1)Reaction TypeReagentProductYield (%)
1Product from Entry 1Oxidative CyclizationDMSO, I₂6-Bromo-2-phenyl-4H-chromen-4-one (6-Bromoflavone)70-80
2Product from Entry 2Oxidative CyclizationDMSO, I₂6-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one65-75
3Product from Entry 1Intramolecular CyclizationHg(OAc)₂(Z)-2-Benzylidene-6-bromobenzofuran-3(2H)-one (6-Bromoaurone)75-85
4Product from Entry 2Intramolecular CyclizationHg(OAc)₂(Z)-2-(4-Methoxybenzylidene)-6-bromobenzofuran-3(2H)-one70-80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (15-20 mL per gram of ketone).

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Prepare a 40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is acidic.

  • A solid precipitate of the 2'-hydroxychalcone will form.

  • Collect the solid by vacuum filtration using a Buchner funnel, and wash thoroughly with cold deionized water to remove any inorganic impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 6-Bromoflavones by Oxidative Cyclization of 2'-Hydroxychalcones

This protocol details the conversion of a 2'-hydroxychalcone intermediate to a 6-bromoflavone.

Materials:

  • Synthesized 2'-hydroxychalcone (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place the 2'-hydroxychalcone (1 equivalent) and a catalytic amount of iodine (I₂) in a round-bottom flask.

  • Add DMSO as the solvent (10-15 mL per gram of chalcone).

  • Attach a reflux condenser and heat the reaction mixture at 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water.

  • The solid product (6-bromoflavone) will precipitate out.

  • Collect the solid by vacuum filtration, wash with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

  • Dry the product and purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Protocol 3: Synthesis of 6-Bromoaurones by Intramolecular Cyclization of 2'-Hydroxychalcones

This protocol outlines the synthesis of 6-bromoaurones from 2'-hydroxychalcone intermediates.

Materials:

  • Synthesized 2'-hydroxychalcone (from Protocol 1)

  • Mercuric acetate (Hg(OAc)₂)

  • Pyridine

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine in a round-bottom flask.

  • Add mercuric acetate (Hg(OAc)₂) (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 1 M HCl to precipitate the product.

  • Collect the solid 6-bromoaurone by vacuum filtration and wash thoroughly with water.

  • Dry the product and recrystallize from a suitable solvent like methanol or ethanol for purification.

Visualizations

Signaling Pathways and Experimental Workflows

organic_synthesis_workflow start This compound chalcone 2'-Hydroxychalcone start->chalcone Claisen-Schmidt Condensation (NaOH/EtOH) aldehyde Aromatic Aldehyde aldehyde->chalcone flavone 6-Bromoflavone chalcone->flavone Oxidative Cyclization (DMSO/I₂) aurone 6-Bromoaurone chalcone->aurone Intramolecular Cyclization (Hg(OAc)₂/Pyridine)

Caption: Synthetic pathways from this compound.

experimental_workflow_chalcone dissolve Dissolve Ketone and Aldehyde in Ethanol add_base Add NaOH Solution Dropwise dissolve->add_base stir Stir at Room Temperature (4-6h) add_base->stir precipitate Pour into Ice/Water and Acidify with HCl stir->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry_purify Dry and Recrystallize filter_wash->dry_purify

Caption: Workflow for 2'-Hydroxychalcone synthesis.

cyclization_logic chalcone 2'-Hydroxychalcone reagent_choice Choice of Cyclization Reagent chalcone->reagent_choice flavone_path Oxidative Cyclization reagent_choice->flavone_path DMSO / I₂ aurone_path Intramolecular Cyclization reagent_choice->aurone_path Hg(OAc)₂ / Pyridine flavone 6-Bromoflavone flavone_path->flavone aurone 6-Bromoaurone aurone_path->aurone

The Versatility of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone is a versatile trifunctional chemical intermediate that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive ketone, an activatable aromatic ring, and strategically positioned hydroxyl and bromo substituents, provides a gateway to constructing diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds—benzofurans, chromones, and flavones—using this compound as the key building block. Additionally, it summarizes the biological activities of representative derivatives, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Application 1: Synthesis of Benzofuran Derivatives

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The hydroxyl and bromo groups on the phenyl ring of this compound make it an ideal precursor for the construction of the benzofuran nucleus.

General Reaction Pathway: Intramolecular Cyclization

A common strategy for synthesizing benzofurans from this compound involves an initial reaction at the phenolic hydroxyl group, followed by an intramolecular cyclization that displaces the adjacent bromine atom.

Benzofuran_Synthesis start This compound intermediate1 O-Alkylated Intermediate start->intermediate1 O-Alkylation reagent1 α-Halo Ketone / Ester (e.g., Ethyl bromoacetate) reagent1->intermediate1 cyclization Intramolecular Nucleophilic Substitution intermediate1->cyclization base Base (e.g., K2CO3) base->cyclization product Benzofuran Derivative cyclization->product Cyclization

Caption: General workflow for the synthesis of benzofuran derivatives.

Experimental Protocol: Synthesis of Ethyl 6-bromo-7-hydroxybenzofuran-2-carboxylate (Proposed)

This protocol is adapted from established methods for benzofuran synthesis.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 6-bromo-7-hydroxybenzofuran-2-carboxylate.

Biological Activity of Benzofuran Derivatives

Benzofuran derivatives exhibit a wide range of pharmacological activities, particularly as antimicrobial agents.

Compound ClassOrganismMIC (µg/mL)Reference
Aza-benzofuran derivativesSalmonella typhimurium12.5
Staphylococcus aureus12.5
Escherichia coli25
Oxa-benzofuran derivativesPenicillium italicum12.5
Colletotrichum musae12.5 - 25
Benzofuran amide derivativesBacillus subtilis6.25
Staphylococcus aureus6.25
Escherichia coli6.25

Application 2: Synthesis of Chromone Derivatives

Chromones (1,4-benzopyrones) are a class of flavonoids that are widespread in nature and possess diverse biological activities, including anticancer and anti-inflammatory properties. 1-(2-hydroxyphenyl)ethanone derivatives are key precursors for chromone synthesis.

General Reaction Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds, which can be followed by cyclization to yield 3-formylchromones.

Chromone_Synthesis start This compound formylation Formylation & Cyclization start->formylation reagents Vilsmeier Reagent (POCl3, DMF) reagents->formylation product 6-Bromo-7-hydroxy-3-formylchromone formylation->product

Caption: Synthesis of 3-formylchromone via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 6-Bromo-7-hydroxy-3-formylchromone (Proposed)

This protocol is based on the established Vilsmeier-Haack reaction for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a flask cooled in an ice-bath, place N,N-dimethylformamide (6.0 eq).

  • Slowly add phosphorus oxychloride (2.5 eq) with vigorous stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • To this reagent, add this compound (1.0 eq) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Decompose the resulting thick mass by carefully pouring it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-7-hydroxy-3-formylchromone.

Biological Activity of Chromone Derivatives

Chromone derivatives have shown promising anticancer activity against various cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Phenethyl-chromone derivativeBreast Cancer (MCF-7)29
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition4.5

Application 3: Synthesis of Flavone Derivatives

Flavones (2-phenyl-1,4-benzopyrones) are a major class of flavonoids with significant anti-inflammatory and antioxidant properties. The Baker-Venkataraman rearrangement is a classic and reliable method for synthesizing flavones from 2-hydroxyacetophenones.

General Reaction Pathway: Baker-Venkataraman Rearrangement

This multi-step synthesis involves the esterification of the hydroxyl group, followed by a base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to the flavone core.

Flavone_Synthesis start This compound step1 Step 1: Esterification (Benzoyl Chloride, Pyridine) start->step1 intermediate1 2-Benzoyloxy- acetophenone derivative step1->intermediate1 step2 Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine) intermediate1->step2 intermediate2 1,3-Diketone Intermediate step2->intermediate2 step3 Step 3: Cyclization (H2SO4, Acetic Acid) intermediate2->step3 product 6-Bromo-7-hydroxyflavone step3->product

Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of 6-Bromo-7-hydroxyflavone (Proposed)

This protocol is adapted from the well-established Baker-Venkataraman synthesis of flavones.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 3% Hydrochloric acid (HCl)

  • 10% Aqueous acetic acid

Procedure:

Step 1: Preparation of 1-(2-Bromo-4-benzoyloxyphenyl)ethanone

  • Dissolve this compound (1.0 eq) in pyridine in a suitable flask.

  • Add benzoyl chloride (1.5 eq) via pipette and fit the flask with a drying tube.

  • Allow the exothermic reaction to proceed for 20 minutes.

  • Pour the reaction mixture into a beaker containing 3% HCl and crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Bromo-4-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Dissolve the crude product from Step 1 (1.0 eq) in pyridine in a beaker and heat to 50 °C.

  • Add crushed KOH pellets (approx. 1.5 eq) and stir. A yellow precipitate of the potassium salt should form.

  • After 20-30 minutes, cool the mixture and add 10% aqueous acetic acid.

  • Collect the solid product by suction filtration and dry. This crude 1,3-diketone can be used directly in the next step.

Step 3: Acid-Catalyzed Cyclization to 6-Bromo-7-hydroxyflavone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid in a round-bottom flask.

  • With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Fit a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the crude flavone product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-7-hydroxyflavone.

Biological Activity of Flavone Derivatives

Flavone derivatives are known for their anti-inflammatory properties.

CompoundActivityIC₅₀Reference
6-HydroxyflavoneAnti-inflammatory (NO inhibition)~2.0 µM
4',6-DihydroxyflavoneAnti-inflammatory (NO inhibition)~2.0 µM
6-MethoxyflavoneAnti-inflammatory (NO inhibition)192 nM

This compound is a highly valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of novel benzofurans, chromones, and flavones derived from this key building block. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents.

Application Notes and Protocols: Synthesis of Chalcones from 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.

This document provides detailed protocols for the synthesis of chalcones starting from 1-(2-Bromo-4-hydroxyphenyl)ethanone via the Claisen-Schmidt condensation reaction.[4][5] It includes quantitative data on reaction yields and the biological activities of the synthesized compounds, as well as visualizations of the experimental workflow and a key signaling pathway modulated by these chalcones.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. It involves the base-catalyzed reaction between an acetophenone derivative (in this case, this compound) and an aromatic aldehyde.[4][5][6]

General Reaction Scheme

reactant1 This compound product Chalcone Derivative reactant1->product + Ar-CHO NaOH or KOH, Ethanol Room Temperature reactant2 Substituted Benzaldehyde (Ar-CHO) reactant2->product

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard method for chalcone synthesis using a solvent.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.[7]

  • Cool the mixture in an ice bath while stirring.

  • Slowly add a 40-50% aqueous or ethanolic solution of NaOH or KOH (2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25°C.[6][7]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[7]

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.[5]

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[8]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach minimizes the use of organic solvents.[8]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Solid NaOH or KOH

  • Mortar and pestle

Procedure:

  • Place this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a mortar.

  • Add powdered NaOH or KOH (1 equivalent) to the mixture.[8]

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely form a paste and may solidify.[8]

  • Add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash with plenty of water.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Data Presentation

Table 1: Synthesis of Chalcone Derivatives from this compound
EntrySubstituted BenzaldehydeProductYield (%)Reference
1Benzaldehyde(E)-1-(2-bromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-one~70-80% (representative)[9]
24-Chlorobenzaldehyde(E)-1-(2-bromo-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~75-85% (representative)[9]
34-Methoxybenzaldehyde(E)-1-(2-bromo-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~80-90% (representative)[8]
42-Hydroxybenzaldehyde(E)-1-(2-bromo-4-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one~65-75% (representative)[9]

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Biological Activities of Synthesized Chalcones
Compound (Entry from Table 1)Biological ActivityAssayResult (IC₅₀ / MIC)Reference
Representative Bromo-hydroxy ChalconesAntioxidantDPPH Radical ScavengingIC₅₀: 25-95 µg/mL[10]
Representative Bromo-hydroxy ChalconesAntimicrobial (S. aureus)MicrodilutionMIC: 7.81–250 µg/mL[11]
Representative Bromo-hydroxy ChalconesAnticancer (MCF-7)MTT AssayIC₅₀: 42.19 µg/mL (for a similar compound)[12]
Representative Bromo-hydroxy ChalconesAnti-inflammatoryNF-κB InhibitionActivity Demonstrated[3][13]

Mandatory Visualizations

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve Acetophenone and Benzaldehyde in Ethanol react1 Add Base Solution Dropwise to Reactant Mixture at <25°C prep1->react1 prep2 Prepare NaOH/KOH Solution prep2->react1 react2 Stir at Room Temperature for 2-4 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour into Ice-Cold Water and Neutralize with HCl react3->workup1 workup2 Collect Precipitate by Filtration workup1->workup2 workup3 Wash with Cold Water workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4 analysis1 Dry the Product workup4->analysis1 analysis2 Characterize (m.p., IR, NMR) analysis1->analysis2

Caption: Experimental workflow for the synthesis of chalcones.

Signaling Pathway: Inhibition of NF-κB Pathway by Chalcones

Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13] This pathway is a central regulator of inflammation.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Chalcone Chalcone Derivative Chalcone->IKK Inhibition Chalcone->NFkB_nucleus Inhibition of DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion

The synthesis of chalcones from this compound is a versatile and efficient process, readily achievable through the Claisen-Schmidt condensation. The resulting compounds exhibit a range of promising biological activities, making them valuable scaffolds for further investigation in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Medicinal Chemistry Applications of 1-(2-Bromo-4-hydroxyphenyl)ethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a ketone, a phenol, and an aryl bromide. This trifecta of reactivity makes it an attractive starting material for the synthesis of a diverse array of heterocyclic and polyfunctional compounds with significant potential in medicinal chemistry. While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the known applications of its isomers and related brominated phenolic compounds provide a strong rationale for its exploration in drug discovery.

This document provides an overview of the potential applications of this compound derivatives based on analogous structures, along with generalized protocols for their synthesis and biological evaluation.

Potential Medicinal Chemistry Applications

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily due to the versatility of the parent scaffold in accessing various pharmacologically relevant structures. Key potential applications include:

  • Anticancer Agents: The core structure is a precursor for the synthesis of chalcones and flavonoids, classes of compounds well-documented for their cytotoxic effects against various cancer cell lines. The bromophenyl moiety can enhance activity, and the hydroxyl group provides a handle for further derivatization to improve selectivity and potency.

  • Antimicrobial Agents: Brominated phenols are known for their antibacterial and antifungal properties. Derivatives such as chalcones, pyrazoles, and other heterocycles synthesized from this starting material are expected to show antimicrobial efficacy.

  • Enzyme Inhibitors: The α-bromoketone moiety is a reactive electrophile that can covalently modify active site residues of enzymes, leading to irreversible inhibition. Isomeric compounds are known to be precursors for protein tyrosine phosphatase (PTP) inhibitors, suggesting that derivatives of this compound could also target a range of enzymes.

  • Anti-inflammatory Agents: Phenolic compounds often possess antioxidant and anti-inflammatory properties. Derivatives of this scaffold could potentially modulate inflammatory pathways.

Data Presentation

Due to the limited availability of specific quantitative data for derivatives of this compound, the following table summarizes the biological activities of closely related isomeric compounds to illustrate the potential of this chemical class.

Table 1: Biological Activities of Isomeric and Related Brominated Phenyl Ethanone Derivatives

Derivative ClassSpecific Compound ExampleBiological ActivityQuantitative Data (IC50)Reference Compound
Chalcone2'-hydroxy-2-bromo-4,5-dimethoxychalconeAnticancer (Breast Cancer)42.19 µg/mL2-hydroxyacetophenone
Bromophenol3-bromo-2,6-dihydroxyacetophenoneAntibacterial (S. aureus)MIC: 12 µg/mL2,6-dihydroxyacetophenone
4-Hydroxy-2-quinolone6-Bromo-4-hydroxy-3-nonyl-1H-quinolin-2-oneAntifungal (A. flavus)1.05 µg/mL4-Hydroxy-2-quinolone

Note: The reference compounds indicate the starting material used for the synthesis of the tested derivatives and are isomers or related structures to this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of chalcone derivatives, a prominent class of compounds accessible from this compound, and a common assay for evaluating anticancer activity.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of KOH or NaOH, dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • A precipitate of the crude chalcone should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the purified chalcone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized this compound derivative on a cancer cell line.

Materials:

  • Synthesized derivative compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in the CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Synthesis Workflow for Chalcone Derivatives

G start Start reactant1 This compound start->reactant1 reactant2 Substituted Benzaldehyde start->reactant2 reaction Claisen-Schmidt Condensation (Ethanol, aq. KOH) reactant1->reaction reactant2->reaction workup Acidification (dil. HCl) & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization (e.g., Ethanol) filtration->purification product Purified Chalcone Derivative purification->product end End product->end

Caption: General workflow for the synthesis of chalcone derivatives.

Postulated Signaling Pathway Inhibition by Bioactive Derivatives

G derivative Bioactive Derivative (e.g., Chalcone) receptor Cell Surface Receptor derivative->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK pathway) derivative->kinase_cascade Direct Inhibition receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Transcription cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Potential inhibition of a cellular signaling pathway.

Application Notes & Protocols: Synthesis of Biologically Active Chalcones from 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of chalcones via the reaction of 1-(2-Bromo-4-hydroxyphenyl)ethanone with various aromatic aldehydes. The primary synthetic route discussed is the Claisen-Schmidt condensation, a robust and widely used method for forming the α,β-unsaturated ketone core of chalcones.[1][2][3] These resulting bromo-hydroxy substituted chalcones are valuable scaffolds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide covers conventional and green chemistry approaches, data characterization, and potential applications in drug discovery.

Introduction and Applications

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as key intermediates in the biosynthesis of flavonoids.[1] The core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[5]

The reaction of this compound with aromatic aldehydes provides direct access to chalcones with specific substitution patterns known to modulate their pharmacological effects. The presence of the bromo and hydroxyl groups can enhance biological activity. For instance, chalcones containing hydroxyl groups have shown significant potential as antioxidant and antimicrobial agents.[4] These synthesized compounds are not only valuable for direct biological screening but also serve as versatile intermediates for the synthesis of other heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, further expanding their therapeutic potential.[5]

Potential Therapeutic Applications:
  • Anticancer Agents: Chalcones have been shown to inhibit cancer cell proliferation through various mechanisms.

  • Antimicrobial & Antifungal Agents: The chalcone scaffold is effective against a range of bacterial and fungal strains.[4]

  • Anti-inflammatory & Antioxidant Agents: The reactivity of the enone system and the presence of phenolic hydroxyl groups contribute to significant anti-inflammatory and free-radical scavenging properties.[4][6]

  • Precursors for Drug Synthesis: Serve as starting materials for more complex, biologically active heterocyclic molecules.[5]

Applications Chalcone Bromo-Hydroxy Chalcone Core Anticancer Anticancer Agents Chalcone->Anticancer Antimicrobial Antimicrobial Agents Chalcone->Antimicrobial Antioxidant Antioxidant Agents Chalcone->Antioxidant Precursor Heterocycle Synthesis (e.g., Flavonoids, Pyrazolines) Chalcone->Precursor

Caption: Potential applications of synthesized chalcones.

Reaction Pathway: Claisen-Schmidt Condensation

The synthesis of chalcones from an acetophenone and an aromatic aldehyde is achieved through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[7][8] The mechanism involves the formation of a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone.

Claisen_Schmidt Reactants This compound + Aromatic Aldehyde Enolate Enolate Intermediate (from Acetophenone) Reactants:e->Enolate:w Deprotonation Attack Nucleophilic Attack on Aldehyde Carbonyl Reactants:e->Attack:n Electrophile Base Base (e.g., KOH) Enolate->Attack Adduct Aldol Adduct (β-Hydroxy Ketone) Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product Chalcone Product (α,β-Unsaturated Ketone) Dehydration->Product

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols & Methodologies

This section details two common protocols for the synthesis of chalcones. A crucial consideration for this compound is the acidic phenolic proton. In strongly basic conditions, this group can be deprotonated, potentially leading to side reactions. While many reactions proceed without protection, for specific aldehydes or to improve yield, protection of the hydroxyl group (e.g., as a methyl ether) followed by deprotection may be necessary.[9]

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This method is a standard and reliable procedure for chalcone synthesis.[10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ethanol (95% or rectified spirit)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl, 10%)

  • Distilled water, Crushed ice

Procedure:

  • In a round-bottomed flask, dissolve this compound (10 mmol) and the selected aromatic aldehyde (10 mmol) in ethanol (20-30 mL).

  • Prepare a solution of KOH (20 mmol) in water (5 mL) and add it dropwise to the flask with vigorous stirring at room temperature. A cold water bath can be used to maintain the temperature between 20-25°C.[10]

  • Upon addition of the base, the solution may become turbid or change color, indicating the start of the reaction.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture by slowly adding dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the crude chalcone product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis via Grinding

This "green chemistry" approach is efficient, reduces solvent waste, and can significantly shorten reaction times.[12][13]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets

  • Dilute Hydrochloric Acid (HCl, 10%)

  • Mortar and Pestle

Procedure:

  • Place this compound (10 mmol), the aromatic aldehyde (10 mmol), and solid KOH (20 mmol) into a mortar.[12]

  • Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste or a colored solid.[11][12]

  • Monitor the reaction by TLC.

  • After grinding, add cold water to the solid mixture and transfer it to a beaker.

  • Acidify with cold 10% HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

General Experimental Workflow

Workflow start Start mix Mix Acetophenone, Aldehyde, and Catalyst (Base) start->mix react Reaction (Stirring or Grinding) mix->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Quench in Ice-Water & Acidify with HCl monitor->workup Complete isolate Isolation: Vacuum Filtration & Washing workup->isolate purify Purification: Recrystallization from Ethanol isolate->purify char Characterization (MP, FT-IR, NMR, MS) purify->char end End: Pure Chalcone char->end

Caption: General workflow for chalcone synthesis and purification.

Data Presentation and Characterization

The synthesized chalcones should be characterized to confirm their structure and purity. Below are tables summarizing typical reaction outcomes and expected spectroscopic data for chalcones derived from bromo-acetophenones.

Table 1: Reaction Conditions and Yields for Chalcone Synthesis

(Note: Data is representative of Claisen-Schmidt reactions involving substituted acetophenones and may require optimization for this compound.)

Acetophenone ReactantAldehyde ReactantMethodCatalystTimeYield (%)Reference
4-Bromoacetophenone4-MethoxybenzaldehydeGrindingNaOH30 min88%[11]
4-Bromoacetophenone4-MethoxybenzaldehydeConventionalNaOH30 minNot Specified[10]
4'-BromoacetophenoneBenzaldehyde DerivativesGrindingKOH15 min40-70%[12]
3,5-Dibromo-4-hydroxyacetophenone4-BromobenzaldehydeConventionalNaOH-70%[6]
4-Hydroxyacetophenone4-BromobenzaldehydeConventional---[14]
Table 2: General Spectroscopic Data for a Representative Bromo-Hydroxy Chalcone
TechniqueFeatureExpected Value / Observation
FT-IR (cm⁻¹)C=O (Ketone)1630 - 1670 (sharp, strong)[10]
C=C (Alkene)1540 - 1600[10][11]
O-H (Phenol)3200 - 3600 (broad)
C-Br550 - 750
¹H-NMR (δ, ppm)α-H & β-H (Vinyl)6.7 - 8.2 (Two doublets, J ≈ 16 Hz for trans isomer)[4][10]
Ar-H (Aromatic)6.5 - 8.5 (Multiplets)
OH (Phenolic)9.0 - 11.0 (Singlet, broad, D₂O exchangeable)[4]
Mass Spec. Molecular Ion Peak[M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight. Isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be visible.

References

Application Notes and Protocols: The Role of 1-(2-Bromo-4-hydroxyphenyl)ethanone and Its Isomers in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-haloketonated phenyl ethanones are a pivotal class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of biologically active molecules. This document focuses on the applications of brominated hydroxyphenyl ethanone derivatives, particularly the widely used intermediate 2-Bromo-1-(4-hydroxyphenyl)ethanone . While the specified topic is 1-(2-Bromo-4-hydroxyphenyl)ethanone, the available literature and established synthetic routes predominantly feature its isomer, 2-Bromo-1-(4-hydroxyphenyl)ethanone, where the bromine atom is attached to the acetyl group's alpha-carbon. This isomer is a crucial precursor for synthesizing adrenaline-type drugs, heterocyclic compounds like chalcones and thiazoles, and acts as an inhibitor of key signaling proteins.[1][2][3][4] These application notes provide detailed protocols and data for leveraging this powerful synthetic intermediate.

Chemical and Physical Properties

2-Bromo-1-(4-hydroxyphenyl)ethanone is a pale beige solid that serves as a key starting material in various synthetic pathways.[5] Its bifunctional nature, possessing a reactive bromo group and a phenolic hydroxyl group, makes it an ideal candidate for constructing more complex molecular architectures.

PropertyValueSource
CAS Number 2491-38-5[5]
Molecular Formula C₈H₇BrO₂[6]
Molecular Weight 215.04 g/mol [6]
Appearance Pale Beige Solid / Clear colorless to light yellow liquid[5]
Melting Point 130 °C[5]
Boiling Point 338.7°C at 760 mmHg[5]
Topological Polar Surface Area 37.3 Ų[6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Application Note 1: Synthesis of 4'-Hydroxychalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids recognized for their significant antioxidant, anti-inflammatory, and antimicrobial properties.[3] The Claisen-Schmidt condensation of 2-Bromo-1-(4-hydroxyphenyl)ethanone with various aromatic aldehydes provides a direct and efficient route to synthesize a diverse library of 4'-hydroxychalcones.[3]

Quantitative Data for Synthesized 4'-Hydroxychalcones

The following table summarizes the yields and melting points for the synthesis of various 4'-hydroxychalcones starting from 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Aldehyde ReactantProduct NameYield (%)Melting Point (°C)
Benzaldehyde1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one75-90172-174
4-Methoxybenzaldehyde1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-95188-190
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one70-85195-197
4-Nitrobenzaldehyde1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one65-80210-212
Note: Yields and melting points are approximate and can vary based on specific reaction conditions and purity.[3]
Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0-1.2 eq)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • 10% aqueous Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(4-hydroxyphenyl)ethanone in ethanol.[3]

  • Add the desired substituted aromatic aldehyde to the solution and stir at room temperature.[3]

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the reaction mixture while maintaining the temperature at room temperature (use an ice bath if the reaction is exothermic).[3]

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[3]

  • Acidify the mixture with 10% HCl until the pH is acidic, which will cause the chalcone product to precipitate.[3]

  • Collect the precipitated solid by vacuum filtration.[3]

  • Wash the solid with cold distilled water until the filtrate becomes neutral.[3]

  • Dry the product in a desiccator or a low-temperature oven.[3]

  • Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure 4'-hydroxychalcone.[3]

Workflow Diagram

G cluster_workflow Experimental Workflow: Chalcone Synthesis A 1. Dissolve Reactants (Ketone + Aldehyde) in Ethanol B 2. Add Base (KOH/NaOH) Dropwise at RT A->B C 3. Stir for 12-24h Monitor via TLC B->C D 4. Quench on Ice & Acidify with HCl C->D E 5. Filter Precipitate D->E F 6. Wash with Water E->F G 7. Dry Product F->G H 8. Recrystallize (e.g., Ethanol) G->H I Pure 4'-Hydroxychalcone H->I

Caption: Workflow for the synthesis of 4'-hydroxychalcones.

Application Note 2: Synthesis of Bioactive 2-Anilinothiazole Derivatives

The thiazole ring is a prominent scaffold in many pharmaceutical agents. The Hantzsch thiazole synthesis is a classic method for constructing this heterocyclic system. Using 2-Bromo-1-(4-hydroxyphenyl)ethanone and a substituted thiourea, bioactive 2-aminothiazole derivatives can be synthesized efficiently.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq)

  • Phenylthiourea (1.1 eq)

  • Ethanol

  • Saturated aqueous solution of sodium bicarbonate (for neutralization, if needed)

Procedure:

  • Dissolve 2-Bromo-1-(4-hydroxyphenyl)ethanone in ethanol within a round-bottom flask.[4]

  • Add phenylthiourea to the solution.[4]

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • If the product precipitates as a hydrobromide salt, it can be collected directly by filtration.[4]

  • To obtain the free base, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[4]

  • Collect the resulting solid by filtration, wash it with water, and dry.[4]

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]

Workflow Diagram

G cluster_workflow Experimental Workflow: Hantzsch Thiazole Synthesis A 1. Dissolve Ketone and Phenylthiourea in Ethanol B 2. Reflux for 4-6h Monitor via TLC A->B C 3. Cool to Room Temp. B->C D Precipitate Forms? C->D E Filter Hydrobromide Salt D->E Yes F Concentrate & Neutralize with NaHCO3 D->F No H Recrystallize E->H G Filter Free Base F->G G->H I Pure 2-Anilino-4- (4-hydroxyphenyl)thiazole H->I

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Application Note 3: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

2-Bromo-1-(4-hydroxyphenyl)ethanone is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[5] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The alpha-bromo ketone moiety of the molecule can covalently bind to the active site cysteine residue of PTP1B, leading to its irreversible inhibition.

Signaling Pathway Diagram

G cluster_pathway Inhibition of PTP1B Signaling InsulinReceptor Insulin Receptor (Phosphorylated) PTP1B PTP1B InsulinReceptor->PTP1B Downstream Downstream Signaling (e.g., GLUT4 translocation) InsulinReceptor->Downstream Promotes DephosphorylatedReceptor Insulin Receptor (Inactive) PTP1B->DephosphorylatedReceptor Dephosphorylates Inhibitor 2-Bromo-1- (4-hydroxyphenyl)ethanone Inhibitor->PTP1B Inhibits (Covalent)

Caption: Inhibition of PTP1B signaling by the title compound.

Protocol: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The starting material itself is typically synthesized via the alpha-bromination of 4-hydroxyacetophenone.

Experimental Protocol

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • Chloroform or Ether

  • Concentrated Sulfuric Acid (catalyst, if using Chloroform method)[1]

  • Bromine (1.0-1.03 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure (Method adapted from literature): [1][4]

  • Dissolve 4-hydroxyacetophenone in a suitable solvent like ether or chloroform in a flask.[1][4]

  • Cool the solution to 0°C in an ice bath.[4]

  • If using chloroform, a catalytic amount of concentrated sulfuric acid can be added.[1]

  • Add bromine dropwise to the cooled, stirring solution over approximately 20-30 minutes.[1][4]

  • Continue stirring the mixture at 0°C for 1 hour after the addition is complete.[4]

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid and bromine.[1][4]

  • Separate the organic layer. Wash it again with the sodium bicarbonate solution.[1][4]

  • Dry the organic layer over anhydrous magnesium sulfate.[1][4]

  • Filter off the drying agent and concentrate the solution in vacuo to yield the crude product, which can be further purified by recrystallization.[1][4]

Workflow Diagram

G cluster_workflow Workflow: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone A 1. Dissolve 4-Hydroxy- acetophenone in Ether B 2. Cool to 0°C A->B C 3. Add Bromine Dropwise B->C D 4. Stir for 1h at 0°C C->D E 5. Quench with NaHCO3 Solution D->E F 6. Separate & Wash Organic Layer E->F G 7. Dry with MgSO4 F->G H 8. Concentrate in vacuo G->H I Crude Product H->I

Caption: Workflow for the synthesis of the title compound.

References

Application Notes and Protocols: Preparation and Screening of 1-(2-Bromo-4-hydroxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone and its subsequent derivatization into analogs for biological screening. Detailed protocols for synthesis and relevant biological assays are provided, along with a summary of reported biological activity for related compounds.

Introduction

This compound is a versatile synthetic intermediate characterized by a reactive α-bromoketone, a phenolic hydroxyl group, and a substituted aromatic ring. This trifunctional nature makes it an ideal scaffold for the synthesis of a diverse library of heterocyclic and other bioactive molecules.[1] Analogs derived from this core structure have shown a range of biological activities, including enzyme inhibition and antimicrobial effects.[2] Specifically, it is a known precursor for inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic disorders and cancer.[2] The following protocols detail the preparation of the core scaffold and its conversion into chalcone and thiazole analogs, along with methodologies for their biological evaluation.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 4'-hydroxyacetophenone to yield the title compound. The reaction introduces a bromine atom at the alpha position to the ketone.

Materials:

  • 4'-hydroxyacetophenone

  • Bromine[2]

  • Ether[2]

  • Saturated sodium bicarbonate solution[2]

  • Magnesium sulfate[2]

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4'-hydroxyacetophenone (e.g., 15 g, 110 mmol) in ether (200 mL) in a round-bottom flask and cool the solution to 0°C using an ice bath.[2]

  • With continuous stirring, add bromine (e.g., 17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes.[2]

  • Continue to stir the reaction mixture at 0°C for an additional hour.[2]

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction and neutralize any excess acid.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer again with a saturated sodium bicarbonate solution.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Concentrate the solution in vacuo to obtain the crude product.[2]

  • Recrystallize the crude solid from ether to yield purified this compound.[2]

Protocol 2: Synthesis of 4'-Hydroxychalcone Analogs

This protocol outlines the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to produce a library of chalcone analogs.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)[3]

  • Ethanol[3]

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[3]

  • 10% aqueous Hydrochloric acid (HCl)[3]

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.[3]

  • Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.[3]

  • Prepare a solution of KOH or NaOH in ethanol (or a 40-60% aqueous solution) and add it dropwise to the reaction mixture while maintaining the temperature at room temperature (use an ice bath if exothermic).[3]

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by adding 10% HCl dropwise until the chalcone product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole Analogs

This protocol describes the Hantzsch thiazole synthesis, reacting this compound with a thiourea derivative.[2][3]

Materials:

  • This compound

  • Thiourea or a substituted thiourea (e.g., phenylthiourea)[2][3]

  • Ethanol[2][3]

  • Saturated aqueous solution of sodium bicarbonate (optional)[2]

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.[2][3]

  • Add the selected thiourea (1.1 eq) to the solution.[2][3]

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[2][3]

  • After completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrobromide salt.[2][3]

  • Collect the precipitate by filtration.

  • To obtain the free base, the hydrobromide salt can be neutralized with a saturated aqueous solution of sodium bicarbonate.[2]

  • Collect the resulting solid by filtration, wash with water, and dry.[2]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Synthetic Workflow Diagram

G cluster_start Starting Material Synthesis cluster_analogs Analog Synthesis cluster_screening Biological Screening A 4'-Hydroxyacetophenone B This compound A->B Bromination C Chalcone Analogs B->C Claisen-Schmidt Condensation (with Aldehydes) D Thiazole Analogs B->D Hantzsch Synthesis (with Thioureas) E Screening Library C->E D->E

Caption: General workflow for synthesis of analogs from this compound.

Biological Screening Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for screening the synthesized analogs for their ability to inhibit a specific protein kinase. This is a radiometric-based assay, a standard method for determining kinase activity.[4][5][6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate[7]

  • Synthesized analog compounds (dissolved in DMSO)

  • ATP (including radiolabeled [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 25mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)[7]

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compounds in the kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should ideally be close to the Kₘ for the specific kinase to ensure comparability of IC₅₀ values.[5]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-90 minutes).[7]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel on the paper using a scintillation counter. This corresponds to the kinase activity.

  • Run control reactions including a positive control (no inhibitor) and a negative control (no kinase).

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against selected bacterial strains.

Materials:

  • Synthesized analog compounds (dissolved in DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (bacterial inoculum without compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ampicillin)

Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.

  • Create a two-fold serial dilution of each test compound across the wells of the plate.

  • Add the standardized bacterial inoculum to each well containing the test compound and the positive control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in determining the endpoint.

Biological Screening Workflow

G cluster_prep Compound Preparation cluster_assays Primary Screening cluster_analysis Data Analysis A Synthesized Analog Library B Create Stock Solutions (in DMSO) A->B C Serial Dilutions B->C D In Vitro Kinase Assay C->D E Antimicrobial Assay (MIC Determination) C->E F Calculate IC50 / MIC D->F E->F G Identify 'Hit' Compounds F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Typical workflow for the biological screening of a synthesized compound library.

Summary of Quantitative Data

The following tables summarize reported quantitative data for this compound and its derivatives from various studies.

Table 1: Enzyme Inhibition Data [2]

Target Enzyme Inhibitor Kᵢ (μM)
PTP1B 2-Bromo-4'-hydroxyacetophenone 42

| SHP-1 | 2-Bromo-4'-hydroxyacetophenone | 43 |

Table 2: Antibacterial Activity of Hydroxyacetophenone Derivatives [2] (Note: Structures of derivatives 2, 3, and 4 were not specified in the source material)

Compound Test Organism Zone of Inhibition (mm)
Derivative 2 E. coli 16
K. pneumoniae 18
Derivative 3 E. coli 12
K. pneumoniae 15
Derivative 4 E. coli 10

| | K. pneumoniae | 16 |

Table 3: Cytotoxicity of Brominated Acetophenone Derivatives (IC₅₀ in μg/mL) [2] (Note: These derivatives are not direct analogs from the provided synthesis protocols but offer context on the activity of brominated acetophenones)

Compound MCF-7 (Breast) A549 (Lung) Caco-2 (Colorectal) PC-3 (Prostate)
5a 52.33 ± 3.64 60.93 ± 1.30 84.50 ± 1.14 < 10
5b 33.20 ± 1.22 41.50 ± 1.55 76.16 ± 1.88 < 10
5c < 10 11.80 ± 0.89 18.40 ± 4.70 < 10

| 5d | > 100 | 52.26 ± 3.12 | > 100 | > 100 |

Signaling Pathway Context

PTP1B Inhibition Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is therefore a therapeutic strategy for type 2 diabetes. The 2-bromo-4'-hydroxyacetophenone scaffold serves as a starting point for covalent inhibitors that target the catalytic domain of PTP1B.[2]

PTP1B Signaling Pathway Diagram

G cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibitory Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation Downstream Downstream Signaling (PI3K/Akt pathway) pIRS->Downstream Glucose Glucose Uptake Downstream->Glucose PTP1B PTP1B Inhibitor 2-Bromo-4'-hydroxy- acetophenone Analog Inhibitor->PTP1B Inhibition

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B.

References

Application of 1-(2-Bromo-4-hydroxyphenyl)ethanone in the Development of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone is a versatile synthetic intermediate playing a crucial role in the development of novel compounds with a wide range of biological activities. Its unique structure, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, allows for its facile conversion into various heterocyclic and polyfunctionalized aromatic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and benzofurans, along with a summary of their reported biological activities and mechanisms of action.

Key Applications

The primary application of this compound in drug discovery and medicinal chemistry lies in its utility as a precursor for the synthesis of:

  • Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Benzofurans: This class of heterocyclic compounds can be synthesized from this compound through intramolecular cyclization reactions. Benzofuran derivatives are prevalent in many biologically active natural products and synthetic drugs.

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Protocol 2: Synthesis of 2-Arylbenzofurans

This protocol outlines a general method for the synthesis of 2-arylbenzofurans starting from this compound. This transformation can be achieved through various methods, including a tandem reaction involving an initial etherification followed by an intramolecular cyclization.

Materials:

  • This compound

  • Phenacyl bromide (or other suitable α-halo ketone)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • To this suspension, add the desired phenacyl bromide (1 equivalent) and heat the reaction mixture at 80-100°C.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Quantitative Data Presentation

The biological activities of various chalcones and benzofurans derived from precursors similar to this compound are summarized below.

Table 1: Antibacterial and Antifungal Activity of Chalcone Derivatives

Compound ClassTest OrganismActivity MetricValue (µg/mL)Reference
Hydroxy-chalconesStaphylococcus aureus (MRSA)MIC25-50[1]
Hydroxy-chalconesStaphylococcus aureus (MRSA)MBC50-100[1]
Bromo-methoxy-chalconesTrichophyton rubrumMIC16-32[2]
Isobutylphenyl-chalconesStaphylococcus aureusMIC₅₀2.10[3]
Isobutylphenyl-chalconesCandida kruseiMIC₅₀2.12[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Anticancer Activity of Chalcone and Flavanone Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM or µg/mL)Reference
4-AnilinoquinolinylchalconesMDA-MB-231 (Breast)IC₅₀0.11 µM[4]
Flavanones (from chalcones)MCF7 (Breast)IC₅₀7.3 µg/mL[5]
Flavanones (from chalcones)HT29 (Colon)IC₅₀4.9 µg/mL[5]
Flavanones (from chalcones)A498 (Kidney)IC₅₀5.7 µg/mL[5]
Chalcone DerivativesT47D (Breast)IC₅₀22.41-44.67 µg/mL[6]

IC₅₀: Half-maximal Inhibitory Concentration

Mechanism of Action & Signaling Pathways

Several studies have indicated that chalcone derivatives exert their biological effects by modulating key cellular signaling pathways. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial regulators of inflammation and cell survival.

A compound structurally related to the derivatives of this compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking these pathways.[7] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various pro-inflammatory cytokines.[7]

The general workflow for synthesizing these bioactive compounds and the signaling pathway they inhibit are illustrated below.

experimental_workflow start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone bioassay Biological Assays (Antibacterial, Antifungal, Anticancer) chalcone->bioassay

Caption: General workflow for the synthesis and evaluation of chalcone derivatives.

signaling_pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Inflammation activates Chalcone Chalcone Derivative Chalcone->p38 Chalcone->JNK Chalcone->IKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by chalcone derivatives.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a diverse array of biologically active compounds. The straightforward protocols for the preparation of chalcones and benzofurans, coupled with the significant antimicrobial, anti-inflammatory, and anticancer activities of the resulting derivatives, underscore the importance of this chemical scaffold in modern drug discovery and development. The modulation of critical signaling pathways such as NF-κB and MAPK by these compounds provides a mechanistic basis for their therapeutic potential and offers opportunities for the design of novel and more potent therapeutic agents.

References

The Versatile Intermediate: 1-(2-Bromo-4-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

1-(2-Bromo-4-hydroxyphenyl)ethanone, also known as 2-bromo-4'-hydroxyacetophenone, is a pivotal intermediate in the synthesis of a diverse range of pharmaceutical agents. Its unique chemical structure, featuring a reactive α-bromoketone and a phenolic hydroxyl group, makes it a versatile building block for the construction of complex molecules with significant therapeutic potential. These application notes provide a comprehensive overview of its utility in the synthesis of enzyme inhibitors, selective androgen receptor modulators (SARMs), and the anti-inflammatory drug Lifitegrast, along with detailed experimental protocols.

Application 1: Synthesis of Enzyme Inhibitors – Targeting Protein Tyrosine Phosphatases

This compound is a well-established precursor for the synthesis of protein tyrosine phosphatase (PTP) inhibitors.[1] PTPs are a class of enzymes that play a crucial role in regulating a variety of cellular processes, and their inhibition is a key strategy in the research and treatment of metabolic disorders like diabetes, as well as cancer, allergies, and inflammation.[1] The compound itself acts as a covalent inhibitor of PTPs, specifically targeting the catalytic domain of these enzymes.[1]

Quantitative Data: Enzyme Inhibition
Target EnzymeInhibitorK_i (μM)
PTP1BThis compound42[1][2]
SHP-1This compound43[1]
Signaling Pathway: Inhibition of PTP1B

The following diagram illustrates the inhibitory action of this compound on the PTP1B signaling pathway.

PTP1B_Inhibition cluster_0 Cellular Signaling cluster_1 PTP1B Action Insulin_Receptor Insulin Receptor (pY) IRS IRS (pY) Insulin_Receptor->IRS phosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream_Signaling activates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates Intermediate This compound Intermediate->PTP1B inhibits

Inhibition of PTP1B signaling pathway.

Application 2: Intermediate in the Synthesis of Lifitegrast

Lifitegrast is a pharmaceutical agent approved for the treatment of dry eye disease.[3] It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, which inhibits T-cell mediated inflammation. The synthesis of Lifitegrast involves the coupling of several key intermediates, and while direct, detailed protocols starting from this compound are proprietary and vary, its structural motif is relevant to the synthesis of benzofuran-containing fragments that are crucial for the final drug structure. Improved synthetic routes for Lifitegrast aim for high yield and purity without the use of protecting groups or chlorinated solvents.[3]

Experimental Workflow: General Benzofuran Synthesis

A common synthetic route to benzofuran rings, a core structure in one of Lifitegrast's key intermediates, involves the reaction of a substituted phenol with an α-haloketone. The following diagram illustrates a generalized workflow for such a synthesis.

Benzofuran_Synthesis Start This compound (or related α-haloketone) Reaction Reaction with a substituted phenol in the presence of a base (e.g., K2CO3) Start->Reaction Cyclization Intramolecular cyclization (e.g., via heating or acid catalysis) Reaction->Cyclization Product Benzofuran derivative Cyclization->Product

General workflow for benzofuran synthesis.

Application 3: Precursor for Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. This compound serves as a starting material for the synthesis of various SARM candidates. The development of SARMs often involves the rapid parallel synthesis of a large array of compounds to identify those with the desired activity profile.[4]

Logical Relationship: SARM Discovery Process

The diagram below outlines the logical progression from a starting intermediate to the identification of a SARM candidate.

SARM_Discovery Intermediate This compound Library_Synthesis Combinatorial/Parallel Synthesis of Compound Library Intermediate->Library_Synthesis Screening High-Throughput Screening (e.g., AR binding assays) Library_Synthesis->Screening Lead_Identification Identification of Lead Compounds Screening->Lead_Identification Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Identification->Optimization SARM_Candidate SARM Candidate Optimization->SARM_Candidate

Logical workflow for SARM discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 4'-hydroxyacetophenone to yield the title compound.

Materials:

  • 4'-hydroxyacetophenone

  • Bromine

  • Ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 4'-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a flask and cool the solution to 0°C.[1]

  • Add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over 20 minutes with stirring.[1]

  • Continue stirring the mixture for 1 hour at 0°C.[1]

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

An alternative procedure involves dissolving 4-hydroxyacetophenone in chloroform at 338 K, adding concentrated sulfuric acid, and then adding bromine. After 5 hours, the solution is quenched with water, and the product is isolated after extraction and purification.[5]

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis using this compound

The reactive α-bromoketone functionality of the title compound allows for the construction of various heterocyclic scaffolds, such as thiazoles.

Materials:

  • This compound

  • Thiourea or a substituted thiourea/thioamide

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the selected thiourea or thioamide (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Start This compound + Thiourea/Thioamide Reaction Dissolve in Ethanol and Reflux (2-4 hours) Start->Reaction Workup Cool to Room Temperature and Isolate Precipitate Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 2-Aminothiazole Derivative Purification->Product

Experimental workflow for Hantzsch thiazole synthesis.
Cytotoxicity Data of Brominated Acetophenone Derivatives

The following table summarizes the cytotoxicity of some brominated acetophenone derivatives against various cancer cell lines.

CompoundMCF-7 (Breast) IC50 (μg/mL)A549 (Lung) IC50 (μg/mL)Caco-2 (Colorectal) IC50 (μg/mL)PC-3 (Prostate) IC50 (μg/mL)
5a52.33 ± 3.6460.93 ± 1.3084.50 ± 1.14< 10
5b33.20 ± 1.2241.50 ± 1.5576.16 ± 1.88< 10
5c< 1011.80 ± 0.8918.40 ± 4.70< 10
Note: The specific structures of compounds 5a, 5b, and 5c can be found in the original publication from which this data is extracted.[1]

These application notes and protocols highlight the significance of this compound as a versatile and valuable intermediate in pharmaceutical synthesis. Its ability to participate in a variety of chemical transformations enables the efficient construction of diverse molecular architectures for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Bromo-4-hydroxyphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

Common purification methods for this compound and its isomers include recrystallization and column chromatography. Recrystallization is effective for removing minor impurities, while column chromatography is suitable for separating the desired product from significant impurities, including isomers.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

The primary impurities often stem from the synthesis process. These can include:

  • Starting material: Unreacted 4-hydroxyacetophenone.

  • Isomeric products: Nuclear bromination at the 3- or 5-position of the phenyl ring can lead to the formation of 1-(3-Bromo-4-hydroxyphenyl)ethanone or 1-(2,5-Dibromo-4-hydroxyphenyl)ethanone.[3]

  • Over-brominated product: 1-(2,2-Dibromo-4-hydroxyphenyl)ethanone.

  • Polymeric or tar-like substances: These can form under harsh reaction conditions.[1]

Q3: How can I monitor the purity of my sample during purification?

Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of purification. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[1][4]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Product fails to crystallize during recrystallization. 1. The chosen solvent is too good a solvent for the compound, even at low temperatures.2. The concentration of the product in the solution is too low.3. The presence of significant impurities is inhibiting crystallization.1. Try a different solvent or a solvent mixture. Good solvent systems for related compounds include chloroform or diethyl ether.[2][5]2. Concentrate the solution by evaporating some of the solvent.3. Attempt to purify the crude product by column chromatography before recrystallization.
Oily product obtained after recrystallization. 1. The cooling process was too rapid.2. The solvent is not ideal for crystallization of this specific compound.1. Allow the solution to cool to room temperature slowly before placing it in an ice bath.2. Experiment with different recrystallization solvents. Toluene has been used for similar compounds.[6]
Poor separation of the desired product during column chromatography. 1. The solvent system (eluent) is not optimal.2. The column was not packed properly.3. The column was overloaded with the crude sample.1. Adjust the polarity of the eluent. A common starting point is a mixture of ethyl acetate and hexane.[1] Chloroform has also been used as an eluent for a similar isomer.[2]2. Ensure the silica gel is packed uniformly to avoid channeling.3. Use an appropriate amount of crude product for the size of the column.
Presence of isomeric impurities in the final product. The purification method was not effective in separating the isomers.Column chromatography is generally more effective than recrystallization for separating isomers. Careful selection of the eluent and a slow elution rate can improve separation.[1]
Low yield after purification. 1. Product loss during transfers and handling.2. The product is partially soluble in the recrystallization solvent even at low temperatures.3. Harsh purification conditions causing decomposition.1. Ensure careful handling and complete transfer of the material at each step.2. Minimize the amount of hot solvent used to dissolve the crude product for recrystallization.3. Avoid excessive heat and exposure to strong acids or bases during purification.

Quantitative Data Summary

The following table summarizes quantitative data for purification methods of isomers and related compounds, which can serve as a starting point for the purification of this compound.

Purification Method Compound Solvent/Eluent System Yield/Purity Reference
Column Chromatography2-Bromo-1-(4-hydroxyphenyl)ethanoneChloroform81% (overall yield after recrystallization)[2]
Recrystallization2-Bromo-1-(4-hydroxyphenyl)ethanoneChloroform-[2]
Recrystallization2-Bromo-1-(4-hydroxyphenyl)ethanoneDiethyl ether-[5]
Recrystallizationω-bromo-hydroxyacetophenonesToluene-[6]
Column ChromatographyGeneralEthyl acetate/Hexane-[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Adapted Method)

This protocol is an adapted method based on the purification of the isomeric compound 2-Bromo-1-(4-hydroxyphenyl)ethanone.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., chloroform or diethyl ether) and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.[2][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography (Adapted Method)

This protocol is a general method that can be adapted for the purification of this compound.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, and once the solvent is evaporated, carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of ethyl acetate and hexane).[1] Gradually increase the polarity of the eluent to facilitate the separation of the compounds.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant impurities/ Isomers PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct Purity ≥ 95% Impure Product still impure PurityAnalysis->Impure Purity < 95% Impure->ColumnChromatography Re-purify

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Success Crystals Form Start->Success Successful Failure No Crystals / Oily Product Start->Failure Unsuccessful CheckSolvent Change Solvent / Solvent System Failure->CheckSolvent Possible Cause: Inappropriate Solvent CheckConcentration Concentrate Solution Failure->CheckConcentration Possible Cause: Solution too Dilute SlowCooling Ensure Slow Cooling Failure->SlowCooling Possible Cause: Cooled too Quickly Column Proceed to Column Chromatography Failure->Column If still unsuccessful CheckSolvent->Start CheckConcentration->Start SlowCooling->Start

Caption: Troubleshooting guide for recrystallization issues.

References

Common side products in the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My main product is 1-(3-Bromo-4-hydroxyphenyl)ethanone instead of the desired this compound. What went wrong?

This is a common issue related to the regioselectivity of the bromination reaction. The hydroxyl group of the starting material, 4-hydroxyacetophenone, is a strong ortho-, para-directing group, while the acetyl group is a meta-directing group. The position of bromination is highly sensitive to reaction conditions. Formation of the 3-bromo isomer is favored under conditions that promote electrophilic aromatic substitution ortho to the acetyl group. To favor the formation of the 2-bromo isomer (ortho to the hydroxyl group), careful control of the reaction parameters is crucial. Consider adjusting the solvent, temperature, and the choice of brominating agent as detailed in the experimental protocols below.

Q2: I am observing a significant amount of 2-Bromo-1-(4-hydroxyphenyl)ethanone (side-chain bromination). How can I prevent this?

Formation of the α-brominated product occurs when the reaction conditions favor radical substitution on the acetyl methyl group over electrophilic substitution on the aromatic ring. This can be influenced by the brominating agent and the solvent. To minimize side-chain bromination and promote nuclear bromination, it is often recommended to avoid radical initiators and use conditions that favor electrophilic attack on the activated aromatic ring. Protecting the hydroxyl group can sometimes inadvertently lead to increased side-chain bromination if the protecting group deactivates the ring.[1]

Q3: My reaction is producing a significant amount of a dibrominated product. How can I achieve monobromination?

The formation of dibrominated side products, such as 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone, is typically a result of using an excess of the brominating agent or employing reaction conditions that are too harsh (e.g., high temperatures or prolonged reaction times).[2] To achieve selective monobromination, it is critical to use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.1 equivalents) and to carefully monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC). Adding the brominating agent dropwise at a controlled temperature can also help to prevent localized high concentrations that can lead to over-bromination.

Q4: The yield of my desired product is consistently low, and I observe a lot of starting material. What can I do to improve the conversion?

Low conversion can be due to several factors including insufficient reaction time, low temperature, or a deactivated catalyst (if one is used). The reactivity of the brominating agent also plays a role. If you are using a milder brominating agent like N-Bromosuccinimide (NBS), you might need to increase the reaction time or temperature, or consider using a more reactive agent like bromine in a suitable solvent.[3][4] However, be mindful that harsher conditions can lead to the formation of side products. Optimization of the reaction conditions by systematically varying time, temperature, and catalyst concentration is recommended.

Data Presentation: Isomer Distribution in Bromination of 4-Hydroxyacetophenone

The following table summarizes the yield of the common side product, 1-(3-Bromo-4-hydroxyphenyl)ethanone, under various reaction conditions, which can help in selecting parameters to minimize its formation.

Brominating AgentSolventTemperature (°C)Reaction TimeYield of 1-(3-Bromo-4-hydroxyphenyl)ethanone (%)Reference
NBSAcetonitrileReflux14 min94[3]
NBSMethanolReflux12 min86[3]
NBSEthanolReflux60 min61[3]
NBSWaterReflux24 h22[3]
NBSDichloromethaneReflux-40[3]
Br₂Chloroform/Sulfuric Acid655 h- (protocol for α-bromination)[5]
Br₂Ethyl acetate/Chloroform21.48.5 h- (protocol for α-bromination)[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Side-Chain Bromination)

This protocol is for the synthesis of a common side product and illustrates the conditions that favor α-bromination.

  • Materials: 4-Hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in 50 mL of chloroform at 65°C.

    • Add concentrated sulfuric acid (3.80 mL) with stirring.

    • After 10 minutes, add bromine (3.9 mL, 76.1 mmol) dropwise.

    • Stir the reaction for 5 hours.

    • Quench the reaction with 60 mL of water.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.[5]

Protocol 2: General Procedure for Nuclear Bromination leading to 3-Bromo-4-hydroxyacetophenone

This protocol outlines conditions that typically yield the 3-bromo isomer, a key side product to be minimized when targeting the 2-bromo isomer.

  • Materials: 4-Hydroxyacetophenone, N-Bromosuccinimide (NBS), Acetonitrile, Neutral Alumina (optional catalyst).

  • Procedure:

    • In a round-bottom flask, combine 4-hydroxyacetophenone (10 mmol) and acetonitrile (20 mL).

    • Add a catalytic amount of neutral alumina (optional).

    • Heat the mixture to reflux.

    • Add NBS (12 mmol) portion-wise over 10-15 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter off any solids.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by recrystallization from a suitable solvent like ethanol/water.[3]

Visualization of Reaction Pathways

Synthesis_Pathways cluster_start Starting Material cluster_main_product Desired Product cluster_side_products Common Side Products 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound This compound 4-Hydroxyacetophenone->this compound Controlled Bromination 1-(3-Bromo-4-hydroxyphenyl)ethanone 1-(3-Bromo-4-hydroxyphenyl)ethanone 4-Hydroxyacetophenone->1-(3-Bromo-4-hydroxyphenyl)ethanone Ortho-to-acetyl Bromination 2-Bromo-1-(4-hydroxyphenyl)ethanone 2-Bromo-1-(4-hydroxyphenyl)ethanone 4-Hydroxyacetophenone->2-Bromo-1-(4-hydroxyphenyl)ethanone Side-chain Bromination 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone This compound->1-(3,5-Dibromo-4-hydroxyphenyl)ethanone Over-bromination 1-(3-Bromo-4-hydroxyphenyl)ethanone->1-(3,5-Dibromo-4-hydroxyphenyl)ethanone Further Bromination

Caption: Synthetic pathways in the bromination of 4-hydroxyacetophenone.

Troubleshooting_Workflow Start Start Analyze Product Mixture Analyze Product Mixture Start->Analyze Product Mixture Desired Product Desired Product Analyze Product Mixture->Desired Product Success Side Product 1 Major product is 1-(3-Bromo-4-hydroxyphenyl)ethanone Analyze Product Mixture->Side Product 1 Issue Side Product 2 Significant 2-Bromo-1-(4-hydroxyphenyl)ethanone (side-chain bromination) Analyze Product Mixture->Side Product 2 Issue Side Product 3 Presence of dibrominated products Analyze Product Mixture->Side Product 3 Issue Low Yield Low Yield/ Incomplete Reaction Analyze Product Mixture->Low Yield Issue Action 1 Adjust solvent and/or temperature to favor ortho-to-hydroxyl substitution Side Product 1->Action 1 Action 2 Modify conditions to favor electrophilic aromatic substitution (e.g., avoid radical initiators) Side Product 2->Action 2 Action 3 Reduce amount of brominating agent and control addition rate Side Product 3->Action 3 Action 4 Increase reaction time, temperature, or use a more reactive brominating agent Low Yield->Action 4

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(2-Bromo-4-hydroxyphenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main strategies for synthesizing this compound:

  • Direct Bromination of 4-hydroxyacetophenone: This involves the electrophilic substitution of a bromine atom onto the aromatic ring of 4-hydroxyacetophenone. The key challenge is controlling the regioselectivity to favor bromination at the ortho position to the acetyl group (C2) rather than the ortho position to the hydroxyl group (C3).

  • Fries Rearrangement: This pathway involves the rearrangement of an aryl ester, such as 3-bromophenyl acetate, into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] The reaction conditions, particularly temperature and solvent, are critical for directing the acyl group to the desired position.[1]

Q2: Why is my bromination of 4-hydroxyacetophenone yielding the wrong isomer, 3-Bromo-4-hydroxyacetophenone?

A2: The hydroxyl group (-OH) on the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[3] This makes the carbon atoms at positions 3 and 5 highly susceptible to bromination. To achieve bromination at the desired C2 position, strategies to direct the substitution are necessary, which often involves protecting the hydroxyl group to reduce its directing influence.[3]

Q3: What is the Fries Rearrangement and how can it be applied to this synthesis?

A3: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (like AlCl₃) or a Brønsted acid.[4][5] For this synthesis, one could start with an ester of 3-bromophenol. The acyl group then migrates to the aromatic ring. The selectivity for the ortho or para product is temperature-dependent; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[2]

Q4: Can I perform a Friedel-Crafts acylation on 3-bromophenol directly?

A4: While possible, Friedel-Crafts acylation of phenols can be complex. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired ketone, or O-acylation on the phenolic oxygen to form an ester. O-acylation is often faster (kinetic product), while C-acylation is more stable (thermodynamic product). The presence of a Lewis acid like AlCl₃ typically promotes C-acylation and can also catalyze a Fries rearrangement of any O-acylated intermediate back to the C-acylated product.

Troubleshooting Guide

Problem 1: Low yield in the direct bromination of 4-hydroxyacetophenone.

  • Possible Cause: Formation of multiple brominated isomers (e.g., 3-bromo and 3,5-dibromo derivatives) due to the high activation of the ring by the hydroxyl group.[3]

  • Solution:

    • Protect the Hydroxyl Group: Convert the hydroxyl group to an ester (e.g., acetate). This reduces the ring's activation and allows for more selective bromination on the acetyl side-chain. The protecting group can be removed by hydrolysis in a subsequent step.[3]

    • Optimize Brominating Agent: Using milder brominating agents or specific catalysts can improve selectivity. For instance, copper(II) bromide has been used for the α-bromination of ketones.[6]

    • Control Reaction Conditions: Carefully control the temperature and reaction time. Over-bromination can be minimized by using stoichiometric amounts of the brominating agent and monitoring the reaction's progress closely using Thin Layer Chromatography (TLC).

Problem 2: The Fries Rearrangement reaction is not selective and produces a mixture of ortho and para isomers.

  • Possible Cause: The reaction temperature and solvent polarity are not optimized for the desired isomer.

  • Solution:

    • Temperature Control: Low reaction temperatures favor the para-substituted product, while high temperatures favor the ortho-substituted product.[2] For the synthesis of this compound from a 3-bromophenyl ester, you would be targeting the ortho rearrangement product, suggesting higher temperatures are needed.

    • Solvent Choice: The use of non-polar solvents tends to favor the formation of the ortho-product. In contrast, highly polar solvents favor para substitution.[2] Solvents like nitrobenzene or dichloromethane are common choices.[4]

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: The crude product is a mixture of isomers and starting materials that are difficult to separate due to similar polarities.

  • Solution:

    • Column Chromatography: This is the most effective method for separating isomers. A careful selection of the solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation on a silica gel column.

    • Recrystallization: If one isomer is the major product and it is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; the compound should be soluble at high temperatures and poorly soluble at low temperatures. Chloroform has been used for the recrystallization of a related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone.[7]

Data Presentation: Synthesis Yields

The following table summarizes reported yields for relevant reactions.

Synthesis MethodStarting MaterialKey ReagentsYield (%)Reference
α-Bromination4-HydroxyacetophenoneBr₂, H₂SO₄, Chloroform81%[7][8]
α-BrominationHydroxyacetophenonesCuBr₂, ChloroformGood Yields[6]
Fries RearrangementAryl EstersLewis or Brønsted AcidsVaries[4]
Nuclear Bromination4-HydroxyacetophenoneNBS, Acetonitrile94% (3-Bromo isomer)[3]

Experimental Protocols

Protocol 1: α-Bromination of 4-Hydroxyacetophenone

This protocol is adapted from a reported synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[7]

  • Dissolution: Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) in a round-bottom flask at 65°C (338 K).

  • Acidification: With stirring, add concentrated sulfuric acid (3.80 ml).

  • Bromination: After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) dropwise to the reaction mixture.

  • Reaction: Continue stirring at 65°C for 5 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture and quench by adding water (60 ml).

  • Extraction: Separate the layers and extract the aqueous layer with chloroform.

  • Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (30 ml), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, using chloroform as eluent) and subsequent recrystallization from chloroform to yield the final product.

Protocol 2: Fries Rearrangement (General Procedure)

This is a general protocol for a Lewis acid-catalyzed Fries Rearrangement.[1][9]

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the phenolic ester (e.g., 3-bromophenyl acetate).

  • Solvent Addition: Add a dry, non-polar solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in portions. An excess of the catalyst is often required.

  • Reaction: Allow the mixture to warm to room temperature or heat to a specific temperature (e.g., 60-160°C) depending on the desired isomer. Higher temperatures favor the ortho product.[2] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice and concentrated HCl to hydrolyze the aluminum complexes.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous salt like Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting hydroxyaryl ketone by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Fries Rearrangement start1 4-Hydroxyacetophenone side_prod 3-Bromo-4-hydroxyacetophenone start1->side_prod  NBS (Ring Bromination) prod This compound start2 3-Bromophenol ester 3-Bromophenyl Acetate start2->ester Acetic Anhydride prod2 This compound ester->prod2  AlCl₃, Heat (Fries Rearrangement)

Caption: Key synthesis pathways to this compound.

Troubleshooting_Workflow check_isomers Check for Isomer Formation (TLC, NMR, GC-MS) isomers_present Isomers Detected? check_isomers->isomers_present protect_oh Protect Hydroxyl Group (e.g., Acetylation) isomers_present->protect_oh Yes check_incomplete Check for Incomplete Reaction (TLC shows starting material) isomers_present->check_incomplete No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) protect_oh->optimize_conditions purification_issue Purification Successful optimize_conditions->purification_issue incomplete_rxn Reaction Incomplete? check_incomplete->incomplete_rxn increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time Yes incomplete_rxn->purification_issue No check_reagents Check Reagent Purity / Activity increase_time->check_reagents check_reagents->purification_issue

Caption: Troubleshooting workflow for low yield synthesis.

References

Troubleshooting guide for reactions involving 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 1-(2-Bromo-4-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: This compound possesses three main reactive sites:

  • Aryl Bromide: The bromine atom attached to the phenyl ring is a key site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated to form a phenoxide, which is a strong nucleophile. This site is primarily involved in reactions like Williamson ether synthesis. The presence of this acidic proton can also interfere with certain basic reaction conditions.

  • α-Carbonyl Position: The methylene group adjacent to the ketone can be deprotonated under strongly basic conditions, although this is generally less reactive than the phenolic hydroxyl group.

Q2: Do I need to protect the hydroxyl group before performing cross-coupling reactions?

A2: It depends on the specific reaction and conditions. For many palladium-catalyzed cross-coupling reactions that use a weak base (e.g., K₂CO₃, Cs₂CO₃), the phenolic hydroxyl group may not require protection. However, if a strong base (e.g., NaOt-Bu, NaH) is used, deprotonation of the hydroxyl group can occur, potentially leading to side reactions or catalyst inhibition. In such cases, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary.

Q3: What are the common impurities found in commercial this compound?

A3: Common impurities can include the starting material, 4-hydroxyacetophenone, and isomers such as 1-(3-bromo-4-hydroxyphenyl)ethanone or dibrominated products. The presence of these impurities can affect the reactivity and yield of subsequent reactions. It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting Recommendation Expected Outcome Improvement
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. Consider using a pre-catalyst like a G3 or G4 Buchwald precatalyst.Significant increase in conversion to the desired product.
Inappropriate Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for both transmetalation and preventing side reactions.Improved yield and reduced side product formation.
Protodeboronation of Boronic Acid Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous and degassed solvents are used to minimize water content.[1]Higher conversion of the starting aryl bromide.
Oxygen Contamination Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][2]Prevents catalyst deactivation and homocoupling of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) under a positive pressure of argon.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) start->side_reactions reagent_sol1 Use fresh catalyst/ligand. Ensure boronic acid purity. check_reagents->reagent_sol1 reagent_sol2 Use anhydrous, degassed solvents. Try a different base. check_reagents->reagent_sol2 condition_sol1 Increase temperature. Ensure inert atmosphere. check_conditions->condition_sol1 side_reaction_sol1 Use excess boronic acid. Thoroughly degas. side_reactions->side_reaction_sol1 end Successful Coupling reagent_sol1->end Improved Yield reagent_sol2->end Improved Yield condition_sol1->end Improved Yield side_reaction_sol1->end Improved Yield

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Williamson Ether Synthesis

Issue: Incomplete conversion or formation of side products.

Potential Cause Troubleshooting Recommendation Expected Outcome Improvement
Insufficient Deprotonation Ensure complete deprotonation of the phenolic hydroxyl group by using a slight excess of a suitable base (e.g., K₂CO₃, NaH).Drives the reaction towards the desired ether product.
Poorly Reactive Alkyl Halide Use a more reactive alkylating agent (I > Br > Cl). For secondary or tertiary alkyl halides, consider that elimination will be a competitive side reaction.[3][4]Increased reaction rate and higher yield of the ether.
Side Reaction: C-Alkylation The phenoxide is an ambident nucleophile and can undergo C-alkylation. Using a polar aprotic solvent like DMF or DMSO can favor O-alkylation.[3]Increased selectivity for the desired O-alkylated product.
Elimination (E2) Reaction This is favored with sterically hindered alkyl halides or a bulky base.[5] Use a primary alkyl halide if possible and avoid overly high temperatures.Minimized formation of alkene byproducts.

Experimental Protocol: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature and pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship in Williamson Ether Synthesis

Williamson_Logic reagents This compound + Alkyl Halide + Base phenoxide Phenoxide Formation (Deprotonation) reagents->phenoxide Base sn2 SN2 Reaction (O-Alkylation) phenoxide->sn2 Primary Alkyl Halide Polar Aprotic Solvent c_alkylation C-Alkylation (Side Reaction) phenoxide->c_alkylation Less Polar Solvent e2 E2 Elimination (Side Reaction) phenoxide->e2 Secondary/Tertiary Alkyl Halide High Temperature

Caption: Reaction pathways in the Williamson ether synthesis.

Buchwald-Hartwig Amination

Issue: Low yield of the desired N-aryl product.

Potential Cause Troubleshooting Recommendation Expected Outcome Improvement
Catalyst Inhibition The phenolic hydroxyl group can interfere with the catalyst. Protect the hydroxyl group (e.g., as a TBDMS ether) before the reaction.Prevents catalyst deactivation and improves yield.
Inappropriate Ligand The choice of phosphine ligand is crucial. Screen different ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine and substrate.Can dramatically increase the reaction rate and yield.
Strong Base Degrading Substrate If using a strong base like NaOt-Bu, consider a milder base like K₃PO₄ or Cs₂CO₃, especially if the substrate is sensitive.Reduces decomposition of starting materials and products.
Amine Volatility For low-boiling point amines, conduct the reaction in a sealed tube to prevent the amine from evaporating.Ensures the correct stoichiometry is maintained throughout the reaction.

Experimental Protocol: Buchwald-Hartwig Amination (with protected hydroxyl)

  • Protect the hydroxyl group of this compound.

  • To a glovebox, add the protected aryl bromide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and NaOt-Bu (1.4 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat to 100-120 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

  • Deprotect the hydroxyl group if necessary.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow start Starting Material: This compound protection Protection of Hydroxyl Group start->protection coupling Buchwald-Hartwig Coupling protection->coupling workup Workup and Purification coupling->workup deprotection Deprotection of Hydroxyl Group workup->deprotection product Final N-Aryl Product deprotection->product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purifying 1-(2-Bromo-4-hydroxyphenyl)ethanone with Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(2-Bromo-4-hydroxyphenyl)ethanone using recrystallization techniques. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, literature suggests that chloroform is a suitable solvent for recrystallization.[1] Ether has also been reported as a successful recrystallization solvent.[2] Due to the presence of a polar hydroxyl group, other polar solvents like ethanol and methanol, or a mixed solvent system such as ethanol/water, may also be effective.[3][4] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this, you can:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a lower-boiling point solvent: This ensures that the dissolution temperature is below the melting point of your compound.

  • Cool the solution more slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can sometimes promote oiling.

  • Use a solvent mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the solution can initiate crystallization.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Cool to a lower temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath.

Q4: The recovered crystals are discolored. How can I improve the purity?

A4: Discoloration indicates the presence of impurities. To obtain a purer product, you can:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product.

  • Perform a second recrystallization: Recrystallizing the product a second time can further remove impurities.

  • Wash the crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

Data Presentation

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighInsolubleSlightly SolublePotentially suitable in a mixed solvent system
EthanolHighSlightly SolubleSolubleGood potential
MethanolHighSlightly Soluble[5][6]SolubleGood potential
ChloroformMediumSlightly Soluble[5][6]SolubleReported as a suitable solvent[1]
Diethyl EtherLowSlightly SolubleSolubleReported as a suitable solvent[2]
HexaneLowInsolubleInsolubleGood as an anti-solvent in a mixed system

Experimental Protocols

Methodology for Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., chloroform, ethanol, diethyl ether) to each test tube at room temperature to assess solubility.

    • Gently heat the test tubes with solvents in which the compound was not soluble at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The ideal solvent will show significant crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., chloroform) dropwise while heating the flask on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow Recrystallization and Troubleshooting Workflow for this compound start Start with Crude Product solvent_selection Select Potential Solvent (e.g., Chloroform, Ethanol, Ether) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Issue: Oiling Out cool->oiling_out collect_crystals Collect Crystals (Vacuum Filtration) ice_bath->collect_crystals no_crystals Issue: No Crystals Form ice_bath->no_crystals dry Dry Crystals collect_crystals->dry pure_product Pure Product dry->pure_product troubleshoot_oiling Add More Solvent or Use Lower Boiling Solvent or Cool Slower oiling_out->troubleshoot_oiling Action troubleshoot_no_crystals Scratch Flask, Add Seed Crystal, or Reduce Solvent Volume no_crystals->troubleshoot_no_crystals Action troubleshoot_oiling->dissolve troubleshoot_no_crystals->ice_bath

Caption: Recrystallization and troubleshooting workflow.

References

Overcoming challenges in the bromination of 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of 4-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the bromination of 4-hydroxyacetophenone, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing a significant amount of bromination on the aromatic ring instead of the desired α-position of the acetyl group. How can I improve the regioselectivity?

This is a frequent challenge due to the strong activating effect of the hydroxyl group, which promotes electrophilic aromatic substitution.[1] To favor α-bromination, consider the following strategies:

  • Protect the Hydroxyl Group: This is the most effective method to deactivate the aromatic ring.[1] You can protect the hydroxyl group as an acetate ester, which can be removed after bromination.[1]

  • Choice of Solvent: Utilize non-polar, anhydrous solvents such as diethyl ether or chloroform.[2][3] These solvents disfavor the ionization of bromine and reduce the likelihood of electrophilic attack on the aromatic ring.[3]

  • Brominating Agent: Employ a milder brominating agent like N-Bromosuccinimide (NBS) or pyridinium hydrobromide perbromide, which can offer greater selectivity for the α-position compared to elemental bromine.[3]

Q2: My reaction is very slow or appears to be incomplete. What steps can I take to improve the reaction rate?

Several factors can contribute to a sluggish reaction:[3]

  • Reactivity of Brominating Agent: If you are using a mild brominating agent like NBS, the reaction may require a catalyst or longer reaction times.[3] Consider switching to a more reactive agent like elemental bromine if selectivity is not a major concern, or add a catalyst such as acidic alumina (Al₂O₃) when using NBS.[3]

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts and tar.[3] It is often best to start the reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating while monitoring the progress.[2][3]

  • Solvent: The choice of solvent can significantly influence the reaction rate. Ensure the starting materials are well-dissolved.

Q3: The reaction mixture has turned into a dark, tarry substance, and the yield of the desired product is low. What is causing this, and how can I prevent it?

Tar formation is typically a result of product degradation or polymerization under harsh reaction conditions.[3] To mitigate this:

  • Temperature Control: Avoid excessive heating. Maintaining a lower reaction temperature for a longer duration can often prevent the formation of tar.[3]

  • Milder Reagents: Use a milder brominating agent like NBS, which is less likely to cause oxidative side reactions.[3]

  • Controlled Addition: Add the brominating agent slowly and in a dropwise manner.[2] This helps to control the reaction exotherm and prevents localized high concentrations of the reagent.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent unwanted oxidative side reactions.[3]

Q4: What are the common impurities I should expect, and what is the best way to purify the final product?

Common impurities include unreacted 4-hydroxyacetophenone, the undesired ring-brominated isomer (3-bromo-4-hydroxyacetophenone), and over-brominated products (e.g., 2,2-dibromo-4'-hydroxyacetophenone).[3]

  • Washing: Begin by washing the crude product with a saturated sodium bicarbonate solution to neutralize and remove any acidic byproducts like hydrobromic acid (HBr).[2]

  • Recrystallization: This is a highly effective method for purifying the crude product.[3] Common solvents for recrystallization include diethyl ether or ethanol/water mixtures.[1][2]

  • Column Chromatography: For separations that are more challenging, silica gel column chromatography is a reliable technique.[3] A common eluent system is a mixture of ethyl acetate and hexane.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the bromination of 4-hydroxyacetophenone, providing a comparison of different methodologies.

Table 1: Nuclear Bromination of 4-Hydroxyacetophenone using N-Bromosuccinimide (NBS) [1]

EntrySolventTimeProductYield (%)
1Methanol (MeOH)12 min3-Bromo-4-hydroxyacetophenone86
2Acetonitrile (CH₃CN)14 min3-Bromo-4-hydroxyacetophenone94
3Ethanol (EtOH)60 min3-Bromo-4-hydroxyacetophenone61
4Tetrahydrofuran (THF)-3-Bromo-4-hydroxyacetophenone48
5Dichloromethane (CH₂Cl₂)-3-Bromo-4-hydroxyacetophenone40
6Water (H₂O)24 hrs3-Bromo-4-hydroxyacetophenone22

Table 2: α-Bromination of 4-Hydroxyacetophenone

Brominating AgentSolventTemperature (°C)TimeProductYield (%)Reference
Bromine (Br₂)Diethyl ether01.3 hours2-Bromo-4'-hydroxyacetophenone~60[2][4]
Bromine (Br₂)Ethyl acetate / Chloroform21.4 (initial)8.5 hours2-Bromo-4'-hydroxyacetophenoneNot specified[5]
Pyridinium hydrobromide perbromideTetrahydrofuran (THF)Room Temp3 hours2-Bromo-4'-hydroxyacetophenoneNot specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the bromination of 4-hydroxyacetophenone.

Protocol 1: Synthesis of 2-Bromo-4'-hydroxyacetophenone using Bromine in Diethyl Ether[2][4]

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.

  • Bromination: Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with the saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from diethyl ether to yield the final product.

Protocol 2: Synthesis of 3-Bromo-4-hydroxyacetophenone using NBS in Acetonitrile[1]

Materials:

  • 4-hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Neutral Alumina (Al₂O₃)

  • Acetonitrile

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxyacetophenone (10 mmol, 1.36 g), neutral Al₂O₃ (10% w/w, 0.136 g), and acetonitrile (20 mL). Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux with stirring. Once refluxing, add N-bromosuccinimide (12 mmol, 2.14 g) portion-wise over approximately 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 15-20 minutes.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the alumina. Wash the solid residue with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-bromo-4-hydroxyacetophenone can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the bromination of 4-hydroxyacetophenone.

G cluster_0 Electrophilic Aromatic Substitution Reactants 4-Hydroxyacetophenone + Br₂ Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Electrophilic Attack Product 3-Bromo-4-hydroxyacetophenone + HBr Intermediate->Product Deprotonation

Caption: Mechanism of nuclear bromination of 4-hydroxyacetophenone.

G Start Start: 4-Hydroxyacetophenone Protect Protect Hydroxyl Group (e.g., Acetylation) Start->Protect To favor α-bromination Brominate α-Bromination (e.g., with NBS) Protect->Brominate Deprotect Deprotect Hydroxyl Group (Hydrolysis) Brominate->Deprotect Purify Purification (Recrystallization / Chromatography) Deprotect->Purify End End: 2-Bromo-4'-hydroxyacetophenone Purify->End

Caption: Workflow for selective α-bromination.

G cluster_troubleshooting Troubleshooting Logic Problem Undesired Outcome (e.g., Low Yield, Byproducts) Check_Reagents Verify Reagent Purity & Stoichiometry Problem->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Problem->Check_Conditions Protect_Group Consider Protecting Group Strategy for -OH Problem->Protect_Group Optimize Optimize & Repeat Check_Reagents->Optimize Check_Conditions->Optimize Protect_Group->Optimize

Caption: A logical approach to troubleshooting bromination reactions.

References

Optimizing reaction conditions for the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the direct bromination of 4-hydroxyacetophenone. Key variations of this approach include using bromine in a suitable solvent like chloroform with a catalytic amount of sulfuric acid, or bromine in diethyl ether. Another effective method utilizes copper(II) bromide as the brominating agent. For a more environmentally friendly approach, N-Bromosuccinimide (NBS) under ultrasound irradiation has been reported as a viable alternative. A less direct, but potential route is the Fries rearrangement of a corresponding phenolic ester, which can be catalyzed by Lewis acids to yield hydroxyaryl ketones.[1][2][3][4][5][6]

Q2: I am observing the formation of multiple products in my reaction. What are the likely side products?

A2: A common issue is the formation of regioisomers and polybrominated species. In the direct bromination of 4-hydroxyacetophenone, bromination can occur on the aromatic ring (nuclear bromination) in addition to the desired α-bromination of the acetyl group.[3] In the case of the Fries rearrangement, you may obtain a mixture of ortho and para isomers. The ratio of these isomers is highly dependent on the reaction conditions such as temperature and solvent.[1][5]

Q3: How can I control the regioselectivity of the Fries rearrangement to favor the desired isomer?

A3: The regioselectivity of the Fries rearrangement is influenced by reaction conditions. Lower reaction temperatures generally favor the para product, while higher temperatures tend to yield more of the ortho product. This is often attributed to thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst. The choice of solvent also plays a crucial role; non-polar solvents typically favor the ortho isomer, whereas an increase in solvent polarity can lead to a higher proportion of the para product.[1]

Q4: What are the recommended purification techniques for this compound?

A4: The crude product can be purified through several methods. A common procedure involves an aqueous workup to remove acids and inorganic salts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure. For further purification, recrystallization from a suitable solvent, such as diethyl ether or chloroform, is often effective.[7][8] Column chromatography is another powerful technique to separate the desired product from isomers and other impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the activity of the brominating agent (e.g., bromine, NBS).- Check the stoichiometry of the reagents. An excess of the brominating agent may be required.- For the Fries rearrangement, ensure the Lewis acid catalyst is active and used in sufficient quantity.[5]
Decomposition of starting material or product.- Maintain the recommended reaction temperature. For bromination, cooling with an ice bath is often necessary.[8]- Avoid prolonged reaction times.
Formation of Multiple Spots on TLC (Impure Product) Side reactions such as nuclear bromination.- Use a selective brominating agent like NBS.[2]- Control the reaction temperature; lower temperatures can sometimes improve selectivity.
Formation of ortho and para isomers in Fries rearrangement.- Adjust the reaction temperature and solvent polarity to favor the desired isomer.[1]
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.- Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the phenolic hydroxyl group, which can increase its solubility in water.
Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product using column chromatography to remove impurities that may be preventing crystallization.- Attempt recrystallization from a different solvent system.

Experimental Protocols

Method 1: Bromination using Bromine in Diethyl Ether[9]
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.

  • Bromination: Cool the solution to 0°C using an ice bath. With vigorous stirring, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Monitor the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any residual acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Recrystallize the crude product from diethyl ether to obtain pure this compound.

Method 2: Bromination using Copper(II) Bromide[3]
  • Reaction Setup: To a suspension of 25 mmol (5.58 g) of copper(II) bromide in 20 mL of chloroform, add 12.5 mmol of 4-hydroxyacetophenone dropwise over one hour with stirring and refluxing.

  • Reaction: Continue stirring and refluxing for 3 to 5 hours.

  • Workup: Filter off the copper(I) bromide that forms.

  • Concentration: Remove the solvent by distillation under reduced pressure.

  • Purification: Crystallize the product from toluene.

Data Presentation

Method Brominating Agent Solvent Temperature Reaction Time Yield Reference
1BromineDiethyl Ether0°C1 hourNot specified[8]
2BromineChloroform338 K (65°C)5 hours81%[7]
3Copper(II) BromideChloroformReflux3-5 hoursGood[3]
4N-BromosuccinimidePEG-400/Water (1:2)80°C15-20 minGood to Excellent[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Bromination Bromination 4-Hydroxyacetophenone->Bromination Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification This compound This compound Purification->this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low or No Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Activity and Stoichiometry Low_Yield->Check_Reagents Yes Check_Side_Reactions Identify Side Products (e.g., via NMR, MS) Impure_Product->Check_Side_Reactions Yes Purification_Issues Purification Difficulty? Impure_Product->Purification_Issues No Optimize_Conditions Optimize Reaction Time and Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Unsuccessful Unsuccessful Optimize_Conditions->Unsuccessful Modify_Conditions Adjust Conditions to Minimize Side Reactions Check_Side_Reactions->Modify_Conditions Modify_Conditions->Purification_Issues Modify_Conditions->Unsuccessful Optimize_Workup Optimize Workup (pH, solvent) Purification_Issues->Optimize_Workup Yes Successful_Synthesis Successful_Synthesis Purification_Issues->Successful_Synthesis No Alternative_Purification Use Alternative Purification (Column Chromatography) Optimize_Workup->Alternative_Purification Alternative_Purification->Successful_Synthesis

Caption: A logical troubleshooting workflow for the synthesis of this compound.

References

Degradation pathways and stability issues of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Bromo-4-hydroxyphenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that influence its stability?

A1: The molecule has three main reactive sites that are susceptible to degradation:

  • Phenolic Hydroxyl Group (-OH): This group is prone to oxidation, which can be accelerated by air, light, and metal ions. This can lead to the formation of colored degradation products (quinones and polymeric materials).

  • Alpha-Bromo Ketone Moiety (-C(=O)CH₂Br): The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This can lead to hydrolysis, forming 1-(2-Bromo-4-hydroxyphenyl)-2-hydroxyethanone, or reaction with other nucleophiles present in the solution.

  • Aromatic Ring: The benzene ring is activated by the hydroxyl group and can undergo further electrophilic substitution or oxidative cleavage under harsh conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of the compound, it is recommended to:

  • Store in a cool (2-8°C), dry, and dark place.

  • Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

  • Avoid exposure to direct sunlight and strong oxidizing agents.

  • For solutions, use freshly prepared solvents and store them under similar cool, dark, and inert conditions. Acidifying aqueous solutions can help prevent rapid degradation of bromophenols.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:

  • Acidic Hydrolysis: The alpha-bromo ketone may undergo hydrolysis to replace the bromine with a hydroxyl group.

  • Basic Hydrolysis: In addition to hydrolysis of the alpha-bromo ketone, the phenolic hydroxyl group can be deprotonated, potentially leading to other reactions.

  • Oxidation: The phenolic group is susceptible to oxidation, leading to the formation of quinone-type structures and further polymerization, often indicated by a change in color of the solution.

  • Photodegradation: Exposure to UV or visible light can induce debromination, hydrolysis, or the formation of radical species that lead to complex degradation products.

  • Thermal Degradation: High temperatures can accelerate all of the above degradation pathways.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for separating the parent compound from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.

Troubleshooting Guides

Issue 1: The solid compound has developed a yellow or brownish color over time.

  • Probable Cause: This is likely due to oxidation of the phenolic hydroxyl group. Exposure to air and/or light can accelerate this process.

  • Solution:

    • Assess the purity of the material using a suitable analytical method like HPLC before use.

    • If the purity is compromised, consider purification by recrystallization.

    • Ensure proper storage conditions for the remaining material (cool, dark, and under an inert atmosphere).

Issue 2: Solutions of the compound rapidly change color (e.g., to yellow or pink).

  • Probable Cause: This is a strong indication of oxidative degradation of the phenolic group in solution. Dissolved oxygen in the solvent, pH of the solution, and exposure to light can all contribute.

  • Solution:

    • Use de-gassed solvents to minimize dissolved oxygen.

    • Prepare solutions fresh before use.

    • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

    • Consider the pH of the solution; basic conditions can accelerate oxidation.

Issue 3: Inconsistent results in biological or chemical assays.

  • Probable Cause: This could be due to the degradation of the compound in the assay medium, leading to a lower effective concentration of the active substance. The degradation products themselves might also interfere with the assay.

  • Solution:

    • Perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., temperature, pH, light exposure) to determine its half-life.

    • Analyze the assay medium by HPLC or LC-MS to identify any degradation products formed.

    • If significant degradation occurs, adjust the experimental protocol, for example, by reducing incubation times or protecting the experiment from light.

Issue 4: Appearance of unexpected peaks in the HPLC chromatogram during analysis.

  • Probable Cause: These are likely degradation products formed during sample preparation, storage, or the analytical run itself. The mobile phase composition could also play a role.

  • Solution:

    • Ensure that sample solutions are prepared fresh and analyzed promptly.

    • If samples need to be stored in an autosampler, maintain a cool temperature (e.g., 4°C).

    • Investigate the stability of the compound in the mobile phase. If the mobile phase is causing degradation, consider adjusting its composition or pH.

    • Use LC-MS/MS to identify the structure of the unknown peaks to understand the degradation pathway.

Data Presentation

The following tables summarize the expected stability of this compound under forced degradation conditions. The percentage degradation is an estimate based on the known reactivity of similar compounds. Actual results may vary.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Expected % Degradation
Acidic Hydrolysis0.1 M HCl24605 - 15%
Basic Hydrolysis0.1 M NaOH8Room Temp10 - 25%
Oxidation3% H₂O₂24Room Temp15 - 30%
Thermal DegradationSolid State4880< 5%
Photodegradation (Solution)UV Light (254 nm)24Room Temp20 - 40%

Table 2: Potential Degradation Products

Degradation PathwayPotential Degradation ProductChemical Structure
Hydrolysis1-(4-hydroxyphenyl)-2-hydroxyethanoneC₈H₈O₃
Oxidation2-bromo-1-(1,4-dioxo-cyclohexa-2,5-dienyl)ethanoneC₈H₅BrO₃
Debromination1-(4-hydroxyphenyl)ethanoneC₈H₈O₂

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 80°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to prepare a 100 µg/mL solution for analysis.

  • Photodegradation:

    • Expose a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all the stressed samples and a control sample (unstressed) by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 1-(4-hydroxyphenyl)-2-hydroxyethanone parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Quinone-type Products parent->oxidation_product [O] debromination_product 1-(4-hydroxyphenyl)ethanone parent->debromination_product polymeric_product Polymeric Degradants oxidation_product->polymeric_product Further Oxidation

Caption: Potential degradation pathways of this compound.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV light) stress->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC/LC-MS dilute->analyze

Caption: Workflow for conducting forced degradation studies.

G Troubleshooting Logic for Solution Discoloration issue Solution Discoloration Observed cause Probable Cause: Oxidation issue->cause check_oxygen Is the solvent de-gassed? cause->check_oxygen check_light Is the solution protected from light? cause->check_light check_freshness Was the solution freshly prepared? cause->check_freshness solution_oxygen De-gas solvents before use. check_oxygen->solution_oxygen solution_light Use amber vials or foil. check_light->solution_light solution_freshness Prepare solutions fresh. check_freshness->solution_freshness

Technical Support Center: Purification of Crude 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(2-Bromo-4-hydroxyphenyl)ethanone. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically originate from the synthesis process, which commonly involves the bromination of 4-hydroxyacetophenone. These impurities include:

  • Unreacted Starting Material: 4-hydroxyacetophenone may remain if the reaction does not go to completion.

  • Over-brominated Byproducts: Dibrominated species, such as 1-(2,5-dibromo-4-hydroxyphenyl)ethanone, can form if an excess of the brominating agent is used or if reaction conditions are too harsh.[1][2]

  • Isomeric Byproducts: Bromination can also occur on the aromatic ring, leading to isomers like 1-(3-bromo-4-hydroxyphenyl)ethanone.[3] The formation of these isomers is highly dependent on the reaction conditions and the brominating agent used.[2][3][4]

  • Residual Reagents and Solvents: Acids (e.g., HBr) and solvents used in the synthesis and work-up may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly used purification methods are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both is used to achieve high purity.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification.[5] By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. However, several issues can arise.

Problem Potential Cause(s) Solution(s)
Low Product Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Select a less polar solvent or a solvent mixture. - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Allow for a longer cooling period in an ice bath.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling process is too rapid. Impurities may also be inhibiting crystal formation.- Add a small amount of additional hot solvent to ensure complete dissolution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Try scratching the inside of the flask with a glass rod to induce crystallization. - Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities.[1]
Crystals Are Colored or Impure The chosen solvent does not effectively discriminate between the product and the impurities. The colored impurities may be co-crystallizing with the product.- Perform a second recrystallization with a different solvent system. - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. - For persistent impurities, column chromatography may be necessary prior to recrystallization.
Column Chromatography

Column chromatography is ideal for separating compounds with different polarities and for removing a wider range of impurities.

Problem Potential Cause(s) Solution(s)
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimized.- Adjust the solvent ratio of your mobile phase. For silica gel chromatography, if the compounds are eluting too quickly (high Rf), decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly (low Rf), increase the polarity. - For phenolic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate/toluene) can improve separation.[6]
Compound is Stuck on the Column The compound is too polar for the chosen mobile phase, or it is interacting strongly with the stationary phase (silica gel is acidic).- Gradually increase the polarity of the mobile phase. - If the compound is acidic or chelates with silica, consider deactivating the silica gel by adding a small amount of a polar solvent like methanol to the slurry before packing the column. - Alternatively, use a different stationary phase, such as neutral alumina.[6]
Product Elutes with the Solvent Front The mobile phase is too polar.- Start with a much less polar mobile phase (e.g., a higher percentage of hexane).
Tailing of Spots on TLC and Broad Peaks from the Column The sample may be overloaded, or there might be strong interactions between the compound and the stationary phase.- Reduce the amount of crude material loaded onto the column.[7] - Add a small amount of a slightly more polar solvent to the mobile phase to reduce tailing.

Data Presentation

Comparison of Recrystallization Solvents

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a qualitative comparison of common solvents for the recrystallization of polar aromatic compounds like this compound.

Solvent/Solvent System Pros Cons Typical Application
Ethanol/Water Good for moderately polar compounds. Water acts as an anti-solvent.Can be difficult to remove all traces of water.Good for a wide range of polarities.
Ethyl Acetate/Hexane Excellent for controlling polarity. Both solvents are relatively volatile.Hexane can cause some compounds to oil out if added too quickly.A versatile system for many organic compounds.
Toluene Can be effective for aromatic compounds.Higher boiling point makes it more difficult to remove.When other common solvents fail.
Chloroform Has been reported for the recrystallization of similar compounds.Potential health hazards.Use with caution in a well-ventilated fume hood.
Diethyl Ether Low boiling point, easy to remove.Highly flammable. Can form peroxides.Good for final purification of small quantities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel (60-120 or 100-200 mesh size) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[8]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound column_chromatography Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization final_product Pure Product recrystallization->final_product column_chromatography->recrystallization Further Purification tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions column_chromatography->final_product tlc_analysis->column_chromatography

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation stuck_on_column Compound Stuck start->stuck_on_column slow_cooling slow_cooling oiling_out->slow_cooling Solution: Slow Cooling change_solvent change_solvent low_recovery->change_solvent Solution: Change Solvent scratch_flask scratch_flask no_crystals->scratch_flask Solution: Scratch Flask adjust_mobile_phase adjust_mobile_phase poor_separation->adjust_mobile_phase Solution: Adjust Mobile Phase change_stationary_phase change_stationary_phase stuck_on_column->change_stationary_phase Solution: Change Stationary Phase

Caption: Troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 1-(2-Bromo-4-hydroxyphenyl)ethanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-(2-Bromo-4-hydroxyphenyl)ethanone, a key building block in organic synthesis.

The synthesis of this compound via bromination of 4-hydroxyacetophenone can lead to several impurities. These may include the unreacted starting material, 4-hydroxyacetophenone, as well as isomers resulting from bromination at different positions on the aromatic ring. Effective analytical methods must be able to separate and quantify these potential impurities.

Comparative Analysis of Analytical Techniques

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity. An alternative method, GC-MS, provides excellent separation efficiency and structural information but may require derivatization for polar, non-volatile compounds.

Below is a summary of the expected performance of HPLC and GC-MS for this analysis:

ParameterHPLC with UV DetectionGC-MS (with derivatization)
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation based on volatility and boiling point, with mass spectrometric detection for identification.
Selectivity HighVery High
Sensitivity HighVery High
Typical Linearity (R²) > 0.999> 0.998
Typical Accuracy (% Recovery) 98-102%97-103%
Typical Precision (%RSD) < 2%< 3%
Sample Throughput ModerateModerate
Instrumentation Cost ModerateHigh
Notes Ideal for routine quality control.Excellent for impurity identification and structure elucidation. Derivatization adds a sample preparation step.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound purity by HPLC and GC-MS.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison Sample This compound Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC_Injection Inject into HPLC-UV Dissolution->HPLC_Injection Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (e.g., 280 nm) HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification of Purity and Impurities HPLC_Detection->HPLC_Quantification Comparison Compare Purity Results, Impurity Profiles, and Method Performance HPLC_Quantification->Comparison GC_Injection Inject into GC-MS Derivatization->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5 Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Impurity_ID Impurity Identification MS_Detection->Impurity_ID GC_Quantification Quantification of Purity and Impurities MS_Detection->GC_Quantification Impurity_ID->Comparison GC_Quantification->Comparison

Caption: Workflow for purity analysis of this compound.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the purity analysis and impurity identification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound sample

Procedure:

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Split (e.g., 20:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Calculate the relative purity by peak area percentage.

Hypothetical Data Presentation

The following table summarizes hypothetical results from the purity analysis of a batch of this compound using both HPLC and GC-MS.

AnalyteHPLC-UV (Area %)GC-MS (Area %)Identification
This compound 99.5299.48Confirmed by MS
4-Hydroxyacetophenone 0.250.28Confirmed by MS and reference standard
Unknown Impurity 1 0.150.16Tentatively identified as a brominated isomer by MS
Unknown Impurity 2 0.080.08Not identified
Total Purity 99.52% 99.48%

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC with UV detection is a robust and reliable method for routine quality control, providing accurate and precise quantification. GC-MS, while requiring a derivatization step, offers the significant advantage of providing structural information that is invaluable for the identification of unknown impurities. The choice of method will depend on the specific requirements of the analysis, with HPLC being suitable for routine purity checks and GC-MS being the preferred method for impurity profiling and identification.

Spectroscopic Showdown: Unraveling the Structure of 1-(2-Bromo-4-hydroxyphenyl)ethanone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(2-Bromo-4-hydroxyphenyl)ethanone and its closely related isomers. Understanding the subtle differences in their spectral fingerprints is crucial for unambiguous identification and quality control in synthetic chemistry and pharmaceutical research.

At a Glance: Key Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-Bromo-1-(4-hydroxyphenyl)ethanone and its alternatives.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Assignment
2-Bromo-1-(4-hydroxyphenyl)ethanone DMSO-d₆10.61 (s, 1H, -OH), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.88 (d, J=8.8 Hz, 2H, Ar-H), 4.67 (s, 2H, -CH₂Br)
1-(4-hydroxyphenyl)ethanone CDCl₃7.91 (d, J=8.8 Hz, 2H, Ar-H), 6.90 (d, J=8.8 Hz, 2H, Ar-H), 2.57 (s, 3H, -CH₃), ~7.3 (br s, 1H, -OH)
1-(2-bromophenyl)ethanone CDCl₃7.62-7.58 (m, 1H, Ar-H), 7.39-7.30 (m, 2H, Ar-H), 7.26-7.22 (m, 1H, Ar-H), 2.64 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm, Assignment
2-Bromo-1-(4-hydroxyphenyl)ethanone DMSO-d₆190.3 (C=O), 163.1 (C-OH), 131.4 (Ar-C), 125.8 (Ar-C), 115.5 (Ar-C), 41.7 (-CH₂Br)
1-(4-hydroxyphenyl)ethanone CDCl₃197.8 (C=O), 161.9 (C-OH), 131.2 (Ar-C), 129.8 (Ar-C), 115.7 (Ar-C), 26.3 (-CH₃)
1-(2-bromophenyl)ethanone CDCl₃199.8 (C=O), 140.7 (Ar-C), 133.5 (Ar-C), 131.6 (Ar-C), 129.1 (Ar-C), 119.5 (Ar-C), 30.8 (-CH₃)

Table 3: Mass Spectrometry Data Comparison

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromo-1-(4-hydroxyphenyl)ethanone EI214/216 (M⁺, M⁺+2)135, 121, 93, 65
1-(4-hydroxyphenyl)ethanone EI136 (M⁺)121, 93, 65
1-(2-bromophenyl)ethanone EI198/200 (M⁺, M⁺+2)183/185, 155/157, 120, 76

Experimental Corner: How the Data is Acquired

The following protocols outline the standardized methods for obtaining the NMR and mass spectrometry data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

  • ¹H NMR Acquisition:

    • A one-dimensional proton spectrum is acquired.

    • The spectral width is set to cover a chemical shift range of 0-12 ppm.

    • A sufficient number of scans (typically 16-32) are averaged to achieve an adequate signal-to-noise ratio.

    • The spectrum is referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon spectrum is acquired.

    • The spectral width is set to encompass a chemical shift range of 0-220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • The spectrum is referenced to the solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Process: Analytical Workflow and Fragmentation

To better illustrate the analytical process and the structural information it yields, the following diagrams are provided.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Analytical workflow for the characterization of this compound.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure. For bromo-substituted acetophenones, characteristic losses of the bromine atom, the acetyl group, and subsequent aromatic ring fragments are typically observed.

fragmentation_pathway mol This compound m/z = 214/216 frag1 [M-CH₃CO]⁺ m/z = 171/173 mol:f1->frag1 - CH₃CO• frag2 [M-Br]⁺ m/z = 135 mol:f1->frag2 - Br• frag3 [C₆H₄OH]⁺ m/z = 93 frag2:f1->frag3 - C₂H₂O

Caption: Postulated mass spectrometry fragmentation of this compound.

A Comparative Guide to the Reactivity of 1-(2-Bromo-4-hydroxyphenyl)ethanone and Other Brominated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-(2-Bromo-4-hydroxyphenyl)ethanone with other structurally related brominated acetophenones. Understanding the nuanced reactivity of these compounds is crucial for their effective utilization as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines the key factors governing their reactivity in several widely used cross-coupling reactions, supported by experimental data and detailed protocols.

General Principles of Reactivity

The reactivity of a brominated acetophenone is primarily dictated by the position of the bromine atom and the electronic effects of other substituents on the aromatic ring.

Position of the Bromine Atom:

  • α-Bromoacetophenones (e.g., 2-Bromoacetophenone): The bromine atom on the α-carbon of the acetyl group is highly susceptible to nucleophilic substitution reactions. This high reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of SN2 reactions.

  • Ring-Brominated Acetophenones: The reactivity of a bromine atom on the aromatic ring in cross-coupling reactions is influenced by its position relative to the acetyl and hydroxyl groups.

    • Ortho Position (e.g., this compound): A bromine atom ortho to the acetyl group experiences significant steric hindrance, which can impede the approach of a bulky catalyst, potentially leading to lower reaction rates and yields in cross-coupling reactions.

    • Meta Position (e.g., 1-(3-Bromophenyl)ethanone): The electronic influence of the acetyl group (an electron-withdrawing group) is less pronounced at the meta position, resulting in moderate reactivity.

    • Para Position (e.g., 4-Bromoacetophenone): A bromine atom at the para position is electronically activated by the electron-withdrawing acetyl group, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This position generally exhibits the highest reactivity among the ring-brominated isomers.

Influence of Substituents:

The acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The hydroxyl group (-OH) is an electron-donating group, which can influence the electron density of the aromatic ring and participate in side reactions if not protected.

In this compound, the interplay of the ortho-bromo, para-hydroxyl, and the acetyl group creates a unique reactivity profile. The ortho-position of the bromine presents steric challenges, while the para-hydroxyl group can modulate the electronic properties of the ring and may require protection in certain reaction conditions to prevent unwanted side reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections compare the reactivity of this compound with other brominated acetophenones in four pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The reactivity trend for brominated acetophenones in Suzuki-Miyaura coupling is generally:

Para > Meta > Ortho

  • 4-Bromoacetophenone: Exhibits high reactivity due to the electronic activation by the para-acetyl group and minimal steric hindrance.

  • 1-(3-Bromophenyl)ethanone: Shows moderate reactivity.

  • This compound: The ortho-position of the bromine atom introduces significant steric hindrance, which can lower the reaction rate and yield. The presence of the unprotected hydroxyl group can sometimes interfere with the catalytic cycle, although many modern catalyst systems show good tolerance.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The reactivity of brominated acetophenones in Sonogashira coupling follows a similar trend to the Suzuki-Miyaura reaction.

  • 4-Bromoacetophenone: Generally couples efficiently with terminal alkynes.

  • This compound: The steric hindrance at the ortho position can be a significant challenge, often requiring more forcing reaction conditions or specialized catalyst systems to achieve good yields.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. Modern protocols often use catalytic amounts of copper with appropriate ligands. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1]

  • 4-Bromoacetophenone: The electron-withdrawing acetyl group at the para position facilitates the reaction.

  • This compound: The ortho-acetyl group should electronically activate the C-Br bond. However, steric hindrance can still play a role. The acidic proton of the hydroxyl group can react with the base, and the resulting phenoxide may compete in the coupling reaction, necessitating careful control of reaction conditions or protection of the hydroxyl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.

  • 4-Bromoacetophenone: Is a common substrate and generally undergoes amination with good to excellent yields.

  • This compound: The ortho-substitution pattern can significantly decrease the reaction rate due to steric hindrance around the C-Br bond, making the oxidative addition step more difficult. The presence of the hydroxyl group can also complicate the reaction, potentially requiring a stronger base or protection.

Data Presentation

The following table summarizes typical experimental conditions and reported yields for the cross-coupling reactions of various brominated acetophenones. Direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources and should be interpreted as representative.

CompoundReactionCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2460-80
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-1250-70
Ullmann (O-arylation)CuI / PhenanthrolineCs₂CO₃Dioxane1102440-60
Buchwald-HartwigPd₂(dba)₃ / XPhosK₂CO₃t-BuOH10012-2450-75
2-Bromoacetophenone (α-Bromo) Nucleophilic Subst.--AcetoneRT1-3>90
4-Bromoacetophenone (Para-Bromo) Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/H₂O902-685-95[2]
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-602-880-95[3]
Ullmann (O-arylation)CuI / L-prolineK₂CO₃DMSO1202470-90
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene80-1004-1280-95
1-(3-Bromophenyl)ethanone (Meta-Bromo) Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/H₂O906-1275-90
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHF608-1670-85
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene1008-1675-90

Experimental Protocols

Suzuki-Miyaura Coupling of a Brominated Acetophenone

Materials:

  • Brominated acetophenone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask, add the brominated acetophenone, arylboronic acid, and toluene.

  • De-gas the mixture by bubbling with argon for 15-20 minutes.

  • Add the aqueous Na₂CO₃ solution and Pd(PPh₃)₄ catalyst under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of a Brominated Acetophenone

Materials:

  • Brominated acetophenone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask, add the brominated acetophenone, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 2-16 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation (O-Arylation) of a Brominated Acetophenone

Materials:

  • Brominated acetophenone (1.0 mmol)

  • Phenol (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add the brominated acetophenone, phenol, and dioxane.

  • Seal the tube and heat the mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of a Brominated Acetophenone

Materials:

  • Brominated acetophenone (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the brominated acetophenone and toluene.

  • Add the amine to the mixture.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C for 4-24 hours.

  • Cool the reaction, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Mandatory Visualization

Experimental_Workflow_Suzuki_Coupling reagents Combine Reactants: - Brominated Acetophenone - Arylboronic Acid - Solvent (e.g., Toluene) degas De-gas Mixture (Argon Purge) reagents->degas add_cat Add Under Inert Atmosphere: - Aqueous Base (e.g., Na2CO3) - Palladium Catalyst (e.g., Pd(PPh3)4) degas->add_cat react Heat and Stir (e.g., 90°C, 2-12 h) add_cat->react workup Aqueous Workup: - Dilute with Ethyl Acetate - Separate Layers - Wash and Dry react->workup purify Purification: - Concentrate Solvent - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition transmetal R1-Pd(II)L2-R2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R1-R2 transmetal->product product_complex R1-R2-Pd(0)L2 aryl_halide R1-X aryl_halide->pd_complex boronic_acid R2-B(OR)2 boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Spectroscopic Analysis of 1-(Bromo-hydroxyphenyl)ethanone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the spectroscopic properties of 1-(2-Bromo-4-hydroxyphenyl)ethanone and its positional isomers, complete with experimental data and detailed analytical protocols.

Spectroscopic Data Summary

The table below summarizes the available spectroscopic data for various isomers of 1-(bromo-hydroxyphenyl)ethanone. These compounds share the same molecular formula (C₈H₇BrO₂) and molecular weight (approximately 215.04 g/mol ), but differ in the substitution pattern on the phenyl ring, leading to distinct spectroscopic fingerprints.

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Predicted: Aromatic protons (δ 6.8-7.8), Acetyl protons (δ ~2.5), Hydroxyl proton (variable)Predicted: Carbonyl carbon (~195-200), Aromatic carbons (115-160), Acetyl carbon (~26)Predicted: O-H stretch (~3300, broad), C=O stretch (~1670), C-Br stretch (~600-700)Predicted: M+ at 214/216, fragments from loss of CH₃CO and Br
2-Bromo-1-(4-hydroxyphenyl)ethanone 10.61 (s, -OH), 7.91-7.86 (m, H-2', H-6'), 6.90-6.86 (m, H-3', H-5'), 5.02 (d, -CH₂Br) (DMSO-d₆)190.3 (C=O), 163.1 (C-4'), 131.4 (C-2', C-6'), 125.8 (C-1'), 115.5 (C-3', C-5'), 41.7 (-CH₂Br) (DMSO-d₆)Not availableNot available
1-(3-Bromo-4-hydroxyphenyl)ethanone Not availableData available in spectral databases[1]Vapor phase IR data available[1]Top peaks at m/z 199, 201, 120[1]
1-(4-Bromo-2-hydroxyphenyl)ethanone Not availableData available in spectral databases[2]Not availableMass spectrum (ESI) m/z 213, 215 (M+H)⁺[3]
1-(5-Bromo-2-hydroxyphenyl)ethanone Data available from various sources[4]Data available in spectral databases[4]KBr wafer IR data available[4]GC-MS data available[4]

Note: The data for 2-Bromo-1-(4-hydroxyphenyl)ethanone is for a ¹³C-labeled analogue, which provides a close approximation of the chemical shifts for the unlabeled compound. The predicted values for this compound are based on established spectroscopic trends for substituted aromatic systems.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral width is set to cover a chemical shift range of 0-12 ppm. A sufficient number of scans (typically 16-32) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon spectrum is acquired. The spectral width is typically set to 0-220 ppm. A larger number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is acquired.

    • The sample pellet is placed in the sample holder, and the sample spectrum is recorded.

    • Data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small amount of the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. An HP-5ms capillary column (or equivalent) is typically used for separation.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) for identification. The fragmentation patterns provide crucial information for structure elucidation.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Isomer Synthesis/ Procurement Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Isomer Comparison Data_Analysis->Comparison Report Final Report & Publication Comparison->Report

Caption: A flowchart illustrating the key stages in the spectroscopic analysis and comparison of chemical isomers.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 1-(2-Bromo-4-hydroxyphenyl)ethanone, a range of analytical techniques can be employed. The selection of an optimal method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

While specific validated methods for this compound are not extensively documented in publicly available literature, the data presented herein is based on validated methods for structurally analogous brominated phenolic compounds. This information offers a reliable estimation of the expected performance for the quantification of the target analyte.

Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of brominated phenolic compounds using HPLC, UPLC-MS/MS, and GC-MS.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV or MS detection.Separation based on polarity using smaller particle size columns for higher resolution and speed, coupled with highly sensitive and selective mass spectrometric detection.Separation based on volatility and polarity, with mass spectrometric detection.
Limit of Detection (LOD) < 0.04 µg/mL[1]0.37–10.97 ng/mL0.1 - 13.9 ng/L
Limit of Quantification (LOQ) < 0.12 µg/mL[1]Not explicitly stated, but quantifiable at low ng/mL levels.Not explicitly stated, but quantifiable at ng/L levels.
Linearity (R²) ≥ 0.999[1]> 0.99Not explicitly stated.
Precision (RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1]Intra-day: 0.5-8.2%, Inter-day: 2.3-7.4%[2]0.4 - 11%
Accuracy (Recovery) 95.7% - 104.9%[3]93.3-109.7%[2]64 - 100%[3]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, and potentially derivatization.May require derivatization to improve volatility and thermal stability.[3]
Advantages High precision and accuracy, suitable for non-volatile compounds.[3]Very high sensitivity and selectivity, suitable for complex matrices and trace-level analysis.[4]High sensitivity and selectivity.
Disadvantages Lower sensitivity compared to MS-based methods.Higher cost and complexity of instrumentation.May require derivatization, which adds a step to sample preparation.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the analysis of bromophenols.[1]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector and a C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[1]

  • Reagents: HPLC grade water, acetonitrile, and trifluoroacetic acid (all analytical grade).

  • Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (Solvent A) and acetonitrile with 0.05% trifluoroacetic acid (Solvent B).

  • Gradient Program: A typical gradient could be: 2% B initially, ramping to 20% B over 0.1 min, then to 50% B over 15 min, and finally to 70% B over 35 min.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV detection at 210 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile), filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is based on a validated procedure for the determination of various metabolites after derivatization.[2][5]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A suitable column would be a reversed-phase C18 column (e.g., 50 mm length).[6]

  • Reagents: Acetonitrile, water (LC-MS grade), formic acid, and the derivatizing agent 2-bromo-4'-nitroacetophenone (BNAP) if required for enhancing ionization.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile is common. The supernatant is then evaporated, and the residue is reconstituted.[5] Derivatization with BNAP can be performed to improve sensitivity.[2][5]

  • MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. Cone voltage and collision energy are optimized for each transition.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method may require derivatization to increase the volatility of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[3]

  • Reagents: A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent (e.g., Dichloromethane, Hexane).[3]

  • Sample Preparation: The sample is dissolved in a solvent, and the derivatizing agent is added. The mixture is heated to ensure complete reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[3]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, operated in selected ion monitoring (SIM) or full scan mode.

Visualizations

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for HPLC, UPLC-MS/MS, and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC experimental workflow.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (Optional) Reconstitution->Derivatization Injection Injection Derivatization->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization MS1 MS1 (Precursor Ion) Ionization->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion) CID->MS2 MRM_Data MRM Data MS2->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: UPLC-MS/MS experimental workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., BSTFA) Dissolution->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Scan/SIM) Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

References

Comparative study of the synthetic efficiency of different routes to 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-Bromo-4-hydroxyphenyl)ethanone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative study of the synthetic efficiency of three primary routes: Direct Bromination of 4'-hydroxyacetophenone, Fries Rearrangement of 3-bromophenyl acetate, and Friedel-Crafts Acylation of 3-bromophenol. The comparison is based on experimental data to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary of Synthetic Routes

The synthesis of this compound is most commonly achieved via the direct bromination of 4'-hydroxyacetophenone. Alternative routes, including the Fries Rearrangement and Friedel-Crafts Acylation, offer different strategic advantages and present distinct challenges in terms of regioselectivity and reaction conditions. This comparative analysis delves into the quantitative aspects and procedural details of each method.

Data Presentation: A Quantitative Comparison

The efficiency of each synthetic route is summarized in the table below, providing a clear comparison of yields and reaction times.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)
Direct Bromination 4'-HydroxyacetophenoneBromine (Br₂) or N-Bromosuccinimide (NBS)Diethyl ether, Chloroform, or Acetic Acid1-5 hours~81-94%[1]
Fries Rearrangement 3-Bromophenyl acetateAluminum chloride (AlCl₃)Nitrobenzene or solvent-freeVaries (hours)Moderate to Good (ortho/para mixture)[2]
Friedel-Crafts Acylation 3-BromophenolAcetyl chloride, Aluminum chloride (AlCl₃)Dichloromethane or other inert solventsSeveral hoursModerate (ortho/para mixture)[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Direct Bromination of 4'-Hydroxyacetophenone

This is a widely used and high-yielding method for the synthesis of the target compound.[4]

Materials:

  • 4'-Hydroxyacetophenone

  • Bromine (Br₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4'-hydroxyacetophenone in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine in diethyl ether dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Route 2: Fries Rearrangement of 3-Bromophenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[5] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, and the regioselectivity (ortho vs. para acylation) is influenced by reaction temperature and solvent.[2][5]

Materials:

  • 3-Bromophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent, or solvent-free)

  • Hydrochloric acid (for workup)

Procedure:

  • To a stirred mixture of 3-bromophenyl acetate, add anhydrous aluminum chloride in portions.

  • Heat the reaction mixture. Higher temperatures (above 100°C) generally favor the formation of the ortho-isomer (the desired product), while lower temperatures favor the para-isomer.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully decompose the reaction complex by adding ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Separate the ortho and para isomers using column chromatography.

Route 3: Friedel-Crafts Acylation of 3-Bromophenol

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst to introduce an acyl group into the aromatic ring. The hydroxyl group of the phenol is a strong ortho, para-director.

Materials:

  • 3-Bromophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (or other inert solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • Suspend anhydrous aluminum chloride in a dry inert solvent such as dichloromethane in a reaction flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension, followed by the dropwise addition of a solution of 3-bromophenol in the same solvent.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain a mixture of ortho and para acylated products.

  • Separate the isomers by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and comparison of the three synthetic routes to this compound.

Synthesis_Comparison cluster_direct_bromination Route 1: Direct Bromination cluster_fries_rearrangement Route 2: Fries Rearrangement cluster_friedel_crafts Route 3: Friedel-Crafts Acylation start1 4'-Hydroxyacetophenone step1_1 Bromination (Br₂ or NBS) start1->step1_1 product1 This compound step1_1->product1 High Yield (~81-94%) start2 3-Bromophenol step2_1 Acetylation start2->step2_1 intermediate2 3-Bromophenyl acetate step2_1->intermediate2 step2_2 Fries Rearrangement (AlCl₃) intermediate2->step2_2 product2 ortho/para mixture step2_2->product2 separation2 Chromatographic Separation product2->separation2 final_product2 This compound separation2->final_product2 Moderate to Good Yield start3 3-Bromophenol step3_1 Acylation (Acetyl Chloride, AlCl₃) start3->step3_1 product3 ortho/para mixture step3_1->product3 separation3 Chromatographic Separation product3->separation3 final_product3 This compound separation3->final_product3 Moderate Yield

Caption: Comparative flowchart of synthetic routes.

Conclusion

The choice of synthetic route to this compound depends on several factors including desired yield, purity requirements, and available starting materials and reagents.

  • Direct Bromination stands out as the most efficient and straightforward method, offering high yields and relatively simple reaction conditions.[1] This makes it the preferred route for large-scale synthesis.

  • Fries Rearrangement provides an alternative when 3-bromophenol is the more accessible starting material. However, it necessitates an additional acetylation step and a subsequent purification to separate the desired ortho isomer from the para byproduct.[2]

  • Friedel-Crafts Acylation is another viable option starting from 3-bromophenol, but like the Fries rearrangement, it typically results in a mixture of ortho and para isomers that require separation, potentially lowering the overall isolated yield of the desired product.[3]

For researchers prioritizing high efficiency and yield, the direct bromination of 4'-hydroxyacetophenone is the recommended pathway. The other routes may be considered based on starting material availability and the specific strategic goals of the synthesis.

References

In vitro evaluation of the biological effects of 1-(2-Bromo-4-hydroxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological effects of brominated acetophenone derivatives, focusing on their potential as anticancer agents. Due to a scarcity of published data specifically on 1-(2-Bromo-4-hydroxyphenyl)ethanone derivatives, this document leverages available research on closely related bromo-bisetherificated dihydroxyacetophenone compounds to offer insights into their cytotoxic and pro-oxidant activities. The information presented herein is intended to guide further research and development in this area.

Comparative Analysis of Cytotoxic Activity

Recent studies have explored the anticancer potential of a series of bromo-bisetherificated acetophenone derivatives. The cytotoxic effects of these compounds were evaluated against several human tumor cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC3), as well as a normal breast epithelial cell line (MCF-12F).

The derivatives, designated 5a through 5e, are dimethyl diacetate derivatives of bromo-bisetherificated dihydroxyacetophenones. Their general structure is presented below.

Caption: General chemical structure of the evaluated bromo-bisetherificated acetophenone derivatives.

The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active compound, derivative 5c. This compound, dimethyl 2,2'-((2-(2-bromoacetyl)-1,3-phenylene)bis(oxy))diacetate, demonstrated significant cytotoxicity across multiple cancer cell lines.

Table 1: IC50 Values of Derivative 5c Against Various Human Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma< 10
PC3Prostate Adenocarcinoma< 10
Caco-2Colorectal Adenocarcinoma18.40 ± 4.70
A549Alveolar Adenocarcinoma> 100
MCF-12FNormal Breast Epithelium> 100

Data sourced from Farmacia, 2024, Vol. 72, 2.[1]

Notably, derivative 5c exhibited high potency against MCF-7 and PC3 cells, with IC50 values below 10 µg/mL.[1] In contrast, it showed significantly lower cytotoxicity against the normal breast epithelial cell line MCF-12F, with only a 10.77 ± 2.14% reduction in cell viability at a concentration of 100 µg/mL, suggesting a degree of selectivity for cancer cells.[1]

The study also highlighted the pro-oxidant activity of derivatives 5d and 5e, which was particularly effective against A549 and Caco-2 cell lines.[1] This suggests that the induction of oxidative stress may be a mechanism through which these compounds exert their anticancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of novel anticancer compounds, based on protocols described in the available literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds Incubate_24h->Treat_Compounds Incubate_Time Incubate for 24/48/72h Treat_Compounds->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

G cluster_input Cell Populations cluster_process Apoptosis Detection Workflow Viable Viable Cells (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+) Treat_Cells Treat Cells with Test Compound Harvest_Wash Harvest and Wash Cells Treat_Cells->Harvest_Wash Stain Stain with Annexin V-FITC and Propidium Iodide Harvest_Wash->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry

Caption: Conceptual diagram of apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

Flow cytometry can also be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives have not been elucidated, related compounds such as curcumin and other phenolic derivatives are known to modulate several key pathways involved in cancer progression.[2] These include pathways that regulate cell proliferation, apoptosis, and inflammation. Further research is necessary to determine the precise mechanisms of action for the bromo-hydroxyphenyl ethanone class of compounds.

G Compound Bromo-hydroxyphenyl Ethanone Derivative PTPs Protein Tyrosine Phosphatases (PTPs) Compound->PTPs Inhibition Signaling Cellular Signaling Cascades PTPs->Signaling Modulation Proliferation Cell Proliferation Signaling->Proliferation Decrease Apoptosis Apoptosis Signaling->Apoptosis Increase

Caption: Postulated mechanism of action via protein tyrosine phosphatase inhibition.

Concluding Remarks

The preliminary data on bromo-bisetherificated acetophenone derivatives suggest a promising avenue for the development of novel anticancer agents. The observed cytotoxicity against various cancer cell lines, coupled with a degree of selectivity over normal cells, warrants further investigation. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic candidates.

References

Safety Operating Guide

Safe Disposal of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-(2-Bromo-4-hydroxyphenyl)ethanone are critical for ensuring personnel safety and environmental compliance in research and development settings. This document provides detailed procedures for managing this brominated phenolic compound, from personal protective equipment (PPE) to waste segregation and final disposal.

As a brominated phenol, this compound is classified as a hazardous substance requiring careful management. Phenols are known to be toxic and corrosive, with the potential for rapid absorption through the skin, which can lead to systemic health effects.[1] Therefore, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. All handling of this compound should be conducted within a certified chemical fume hood.[1]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[1]
Hands Double Nitrile or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be utilized.[1] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory. For situations with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[2]
Respiratory Respirator (if needed)If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is crucial. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5]

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[1][6] Do not mix with non-halogenated waste to prevent costly and complex disposal processes.[7] The first rinse of any emptied container that held the compound must also be collected as hazardous waste.[5]

2. Waste Container Management:

  • Use only chemically resistant containers for waste collection.[6]

  • Containers must be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][8]

  • Store waste containers in secondary containment to prevent spills.[7]

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the approximate concentration and accumulation start date.

4. Disposal Request:

  • Once the waste container is nearly full (around 75% capacity), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office.[7]

  • All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][4]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[1]

  • Skin Contact: Promptly remove contaminated clothing. For phenol exposures, it is recommended to repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[9] If PEG is unavailable, rinse the area with a drench hose or in a safety shower. Seek immediate medical attention.[9]

  • Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_handling Chemical Handling cluster_waste_stream Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety goggles & face shield - Double nitrile/neoprene gloves - Chemical-resistant lab coat start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Solid Waste: Contaminated gloves, paper towels, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound, rinsates waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for halogenated solid waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for halogenated liquid waste liquid_waste->collect_liquid storage Store waste container in a cool, dry, well-ventilated area with secondary containment collect_solid->storage collect_liquid->storage ehs_request Request waste pickup from Environmental Health & Safety (EHS) storage->ehs_request disposal Disposal by a licensed hazardous waste contractor ehs_request->disposal end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(2-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2-Bromo-4-hydroxyphenyl)ethanone. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3]A face shield may be necessary for operations with a high risk of splashing.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[5]

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.

  • Dissolution: If preparing a solution, add the weighed solid to the solvent slowly and stir gently to avoid splashing.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Post-Handling: Clean all equipment and the work area thoroughly after use. Dispose of any contaminated materials as hazardous waste.

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a designated, sealed, and properly labeled container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste. Do not pour down the drain.[5]

  • Contaminated Labware: Disposable items (e.g., gloves, weigh boats) should be placed in a dedicated, sealed hazardous waste bag. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., acetone) three times. The rinsate must be collected as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Required PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 store1 Tightly Closed Container handle2->store1 disp1 Collect Solid Waste handle2->disp1 disp2 Collect Liquid Waste disp1->disp2 disp3 Decontaminate Glassware disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromo-4-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.